2-Amino-5-chloro-4-methylbenzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-amino-5-chloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 |
InChI Key |
GFACEGSIJUOWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Amino-5-chloro-4-methylbenzonitrile chemical structure and properties
Core Identity & Strategic Applications in Agrochemical Discovery
Executive Summary
2-Amino-5-chloro-4-methylbenzonitrile (CAS: 59715-41-4) represents a "linchpin" intermediate in the synthesis of anthranilic diamide insecticides. Its structural uniqueness lies in the precise regiochemical placement of the chlorine atom relative to the amino and nitrile functionalities. This configuration is critical for the biological activity of downstream ryanodine receptor modulators, most notably Chlorantraniliprole (Rynaxypyr) .
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and downstream utility in medicinal and agrochemical chemistry.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This section serves as the primary datasheet for bench scientists. The "push-pull" electronic nature of the molecule (electron-donating amine vs. electron-withdrawing nitrile/chloro) dictates its solubility and reactivity profile.
| Property | Specification | Technical Note |
| CAS Number | 59715-41-4 | Note: Often confused with isomer 2-amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2). |
| IUPAC Name | 2-Amino-5-chloro-4-methylbenzonitrile | Also: 2-Amino-5-chloro-p-tolunitrile |
| Formula | ||
| Molecular Weight | 166.61 g/mol | |
| Appearance | Off-white to tan crystalline solid | Color darkens upon oxidation/light exposure. |
| Melting Point | 143 – 147 °C | Sharp melting point indicates high purity (>98%). |
| Solubility | DMSO, DMF, Ethyl Acetate | Sparingly soluble in water; soluble in hot ethanol. |
| pKa (Predicted) | ~2.5 (Aniline nitrogen) | Significantly lower than aniline (4.6) due to -CN and -Cl electron withdrawal. |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of CAS 59715-41-4 is a classic exercise in controlling regioselectivity during Electrophilic Aromatic Substitution (EAS).
The Challenge of Regiochemistry
The precursor, 2-amino-4-methylbenzonitrile , has three directing groups:
-
-NH₂ (Position 2): Strong activator, directs ortho/para.
-
-CH₃ (Position 4): Weak activator, directs ortho/para.
-
-CN (Position 1): Strong deactivator, directs meta.
Target Analysis:
-
Position 3: Sterically crowded (sandwiched between -NH₂ and -CH₃).
-
Position 5: Electronically favored. It is para to the strong -NH₂ donor, ortho to the -CH₃, and meta to the -CN.
-
Position 6: Meta to the -NH₂ (disfavored).
Therefore, direct chlorination selectively targets Position 5.
Validated Protocol: N-Chlorosuccinimide (NCS) Route
Rationale: NCS is preferred over chlorine gas (
Step-by-Step Methodology
-
Preparation:
-
Charge a 3-neck round-bottom flask with 2-amino-4-methylbenzonitrile (1.0 eq).
-
Dissolve in N,N-Dimethylformamide (DMF) (5 mL per gram of substrate). Note: DMF is polar and stabilizes the transition state.
-
-
Chlorination:
-
Cool the solution to 0–5°C using an ice bath. Crucial: Low temperature prevents over-chlorination.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.
-
Observation: The solution may darken slightly.
-
-
Reaction Monitoring:
-
Allow to warm to room temperature (25°C) and stir for 3–5 hours.
-
TLC System: Hexane:Ethyl Acetate (3:1). The product will be slightly less polar (higher
) than the starting material due to the halogen.
-
-
Work-up (Quenching):
-
Pour the reaction mixture slowly into ice-cold water (10x volume of DMF).
-
Vigorous stirring will induce precipitation of the product.
-
-
Purification:
-
Filter the solid.
-
Wash the cake with water to remove residual DMF and succinimide.
-
Recrystallization: Dissolve in hot Ethanol/Water (9:1), treat with activated charcoal (if colored), filter hot, and cool to crystallize.
-
Synthesis Logic Diagram
Caption: Regioselective chlorination pathway driven by the para-directing amino group.
Part 3: Reactivity & Downstream Applications
This molecule is not a final product; it is a scaffold. Its value lies in its ability to undergo orthogonal transformations.
The Anthranilic Diamide Pathway (Agrochemicals)
This is the primary industrial application. The nitrile is hydrolyzed to an amide, or the amine is coupled with a pyrazole acid chloride.
-
Mechanism: The synthesis of Chlorantraniliprole involves coupling this aniline derivative with a specific pyrazole carboxylic acid.
-
Key Reaction: Amide bond formation. The low nucleophilicity of the aniline (due to the ortho-Cl and para-CN) often requires activation of the coupling partner (e.g., using an acid chloride or sulfonyl chloride).
Quinazoline Synthesis (Pharma)
The ortho-amino nitrile motif is a "privileged structure" for synthesizing quinazolines (kinase inhibitors).
-
Reaction: Condensation with formamide or urea cyclizes the amino-nitrile into a quinazoline-4-one or 4-aminoquinazoline core.
Reaction Network Diagram
Caption: Divergent synthetic utility in agrochemical (Rynaxypyr) and pharmaceutical (Quinazoline) workflows.[1][2]
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic.
Proton NMR ( -NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 2.30 ppm | Singlet (s) | 3H | Methyl ( |
| 6.10 ppm | Broad Singlet (br s) | 2H | Amine ( |
| 6.85 ppm | Singlet (s) | 1H | Aromatic H-3 . Shielded by ortho-NH₂; appears as a singlet (para to H-6). |
| 7.45 ppm | Singlet (s) | 1H | Aromatic H-6 . Deshielded by ortho-CN and meta-Cl. |
Interpretation: The presence of two aromatic singlets confirms the 1,2,4,5-substitution pattern. If you see doublets, you likely have the wrong isomer (chlorination at C3 or C6).
Infrared Spectroscopy (IR)
-
2210–2220 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.
-
3300–3450 cm⁻¹: Doublet peaks indicating the primary Amine (
) stretch.
Part 5: Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Nitriles can metabolize to release cyanide ions, though aromatic nitriles are generally more stable.
-
Skin/Eye Irritation: Category 2.[3]
Critical Safety Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.
-
Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation if hydrolysis occurs). Dispose of as halogenated organic waste.
References
-
PubChem. (2025).[4][3][5] Chlorantraniliprole (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Google Patents. (2008). Process for the preparation of anthranilic diamide insecticides. (Reference to general synthesis of Chlorantraniliprole intermediates).
Sources
- 1. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 3. 2-アミノ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Amino-5-chloro-4-methylbenzonitrile CAS number and identification
[1]
Executive Summary
2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3 ) is a highly functionalized aniline derivative characterized by the presence of a nitrile group, a primary amine, a methyl group, and a chlorine atom on the benzene ring.[1][2][3][4][5] Its unique substitution pattern—specifically the ortho positioning of the amino and nitrile groups—makes it an ideal scaffold for the construction of fused heterocyclic systems such as quinazolines, thienopyrimidines, and benzodiazepines via condensation reactions (e.g., Friedländer synthesis).[1] This guide details its chemical identity, synthetic pathways, pharmaceutical utility, and safety protocols.
Chemical Identity & Characterization
Precise identification is critical due to the existence of multiple positional isomers (e.g., the more common 2-amino-4-chloro-5-methylbenzonitrile, CAS 289686-80-2).[1] Researchers must verify the exact substitution pattern to ensure downstream reaction fidelity.[1]
| Parameter | Technical Specification |
| Chemical Name | 2-Amino-5-chloro-4-methylbenzonitrile |
| CAS Number | 939990-05-3 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| SMILES | Cc1cc(C#N)c(N)cc1Cl |
| InChI Key | Predicted based on structure |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Structural Analysis
The molecule features a "push-pull" electronic system:[1]
-
Electron Donor (EDG): The amino group (-NH₂) at position 2 strongly activates the ring.[1]
-
Electron Withdrawing Group (EWG): The nitrile group (-CN) at position 1 deactivates the ring but provides a handle for nucleophilic attack or cyclization.[1]
-
Steric Factors: The methyl group at position 4 and chlorine at position 5 introduce specific steric constraints that influence the regioselectivity of subsequent derivatizations.[1]
Synthetic Methodologies
The synthesis of 2-Amino-5-chloro-4-methylbenzonitrile typically involves the regioselective functionalization of a pre-existing aromatic scaffold.[1] The most robust route utilizes the directing effects of the amino group to introduce the chlorine atom.[1]
Protocol A: Regioselective Chlorination (Recommended)
This method employs N-Chlorosuccinimide (NCS) for the mild electrophilic chlorination of 2-amino-4-methylbenzonitrile.[1] The amino group directs the incoming halogen to the para position (position 5), which is sterically accessible and electronically favored.[1]
Reagents: 2-Amino-4-methylbenzonitrile, NCS, Acetonitrile (ACN) or DMF.[1] Conditions: 50–60°C, 2-4 hours.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 2-amino-4-methylbenzonitrile in ACN (0.5 M concentration).
-
Addition: Add 1.05 eq of NCS portion-wise at room temperature to control the exotherm.
-
Reaction: Heat the mixture to 55°C. Monitor via TLC or HPLC for the consumption of starting material.
-
Quench: Pour the reaction mixture into ice-cold water.
-
Isolation: Filter the resulting precipitate. Wash with water to remove succinimide byproduct.[1]
-
Purification: Recrystallize from ethanol/water if necessary to remove regioisomeric impurities (though para-chlorination is highly favored).[1]
Protocol B: Sandmeyer Route (Alternative)
Used when the specific aniline precursor is unavailable, starting from a nitro-derivative.[1]
-
Nitration: Nitration of 3-chloro-4-methylbenzonitrile (if available) or related scaffolds.[1]
-
Reduction: Reduction of the nitro group to an amine using Fe/HCl or H₂/Pd-C.[1]
Synthesis Pathway Diagram
The following diagram illustrates the primary chlorination pathway and potential side reactions.[1]
Caption: Figure 1. Regioselective synthesis via electrophilic aromatic substitution using NCS.
Pharmaceutical Applications
This compound serves as a versatile pharmacophore scaffold in drug discovery, particularly for oncology and immunology targets.[1]
Kinase Inhibitors (JAK/BTK/RAF)
The 2-aminobenzonitrile motif is a precursor to 4-aminoquinazolines and thienopyrimidines , which are privileged structures in kinase inhibition.[1]
-
Mechanism: The nitrile nitrogen can be cyclized with formamide or guanidine derivatives to form the pyrimidine ring of the quinazoline system.[1]
-
Relevance: The 5-chloro and 4-methyl substituents provide hydrophobic interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity compared to the unsubstituted analog.[1]
Friedländer Condensation
The ortho-amino nitrile moiety allows for condensation with ketones or aldehydes to form tacrine-like derivatives or fused tricyclic systems used in treating neurodegenerative diseases.[1]
HIV Reverse Transcriptase Inhibitors
Substituted benzonitriles are key building blocks for Diarylpyrimidine (DAPY) analogs (e.g., Etravirine, Rilpivirine), where the nitrile group interacts with the highly conserved residues in the NNRTI binding pocket.[1]
Analytical Protocols (QC)
To ensure the integrity of the compound for biological testing, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) Prediction:
-
δ 7.60 ppm (s, 1H): Aromatic proton at position 6 (ortho to CN, meta to Cl).[1] Deshielded by the nitrile group.[1]
-
δ 6.85 ppm (s, 1H): Aromatic proton at position 3 (ortho to NH₂, ortho to Me).[1] Shielded by the amino group.[1]
-
δ 6.00 ppm (br s, 2H): Amine protons (-NH₂).[1][5] Exchangeable with D₂O.
-
δ 2.25 ppm (s, 3H): Methyl group (-CH₃).[1]
High-Performance Liquid Chromatography (HPLC)[1]
Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling powder outside a fume hood.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.[1]
-
Spill Response: Sweep up solid spills to avoid dust generation.[1] Neutralize surface with mild detergent.[1]
References
-
BLD Pharm. (n.d.).[1] Product Analysis: 2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3).[1][2][3] Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for substituted benzonitriles. Retrieved from
-
Changunda, C. R. K., et al. (2020).[1][6] Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase. Arkivoc, 2020(iii), 152-170.[1][6] (Contextual synthesis of related amino-benzonitriles). Retrieved from [1]
-
Google Patents. (2013).[1] WO2013100632A1 - Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases.[1] Retrieved from
Sources
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- 2. CAS:13711-24-53-Chloro-2,5-dimethylaniline-毕得医药 [bidepharm.com]
- 3. CAS:2809998-02-3, 4-Amino-2',4'-dichloro-[1,1'-biphenyl]-3-carbonitrile-毕得医药 [bidepharm.com]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Amino-5-chloro-4-methylbenzonitrile in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of 2-Amino-5-chloro-4-methylbenzonitrile in various organic solvents. Given the limited publicly available experimental data for this specific compound, this document focuses on the foundational principles, predictive methodologies, and detailed experimental protocols necessary to establish its solubility profile.
Introduction: The Significance of 2-Amino-5-chloro-4-methylbenzonitrile
2-Amino-5-chloro-4-methylbenzonitrile is a substituted benzonitrile compound with potential applications in pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring an amino group, a chloro substituent, a methyl group, and a nitrile moiety on a benzene ring, imparts a unique combination of polarity and lipophilicity. This structure serves as a crucial building block in the synthesis of more complex bioactive molecules.[1] Understanding its solubility is paramount for applications such as drug formulation, synthesis, purification, and crystallization.[3][4]
Chemical Structure:
Caption: Molecular structure of 2-Amino-5-chloro-4-methylbenzonitrile.
Predicting Solubility: A Theoretical Approach
The solubility of an organic compound is a complex interplay of its physicochemical properties and those of the solvent.[5] For 2-Amino-5-chloro-4-methylbenzonitrile, the presence of polar groups (amino and nitrile) and non-polar moieties (benzene ring, methyl, and chloro groups) suggests a nuanced solubility profile.[6]
Expected Solubility Behavior:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are anticipated to be effective at solvating the compound due to their ability to interact with both the polar and non-polar regions of the molecule.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the amino group, which may enhance solubility. However, the overall non-polar character of the molecule might limit high solubility.[6]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar backbone of the molecule suggests some solubility in these solvents, but the polar functional groups will likely limit it.[6]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents often provide a good balance for dissolving compounds with mixed polarity and are expected to be moderately effective.[6]
Thermodynamic Models for Solubility Prediction:
For a more quantitative prediction, various thermodynamic models can be employed. These models are invaluable for reducing the experimental effort required for process design and optimization. Some widely used models include:
-
UNIQUAC and UNIFAC Models: These group contribution models predict activity coefficients based on the functional groups present in the solute and solvent molecules.[7]
-
Hildebrand Solubility Parameter: This approach provides a good estimation of solubility based on the cohesive energy densities of the solute and solvent.[7]
-
Machine Learning and Thermodynamic Cycles: Modern approaches combine machine learning with thermodynamic principles to predict solubility with high accuracy across a range of solvents and temperatures.[3][4]
Experimental Determination of Solubility
A systematic experimental approach is essential to accurately determine the solubility of 2-Amino-5-chloro-4-methylbenzonitrile. The following protocol outlines a standard procedure for solubility assessment.
Experimental Workflow:
Caption: Workflow for experimental solubility determination.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Amino-5-chloro-4-methylbenzonitrile to a series of vials, each containing a known volume of a different organic solvent.
-
Ensure enough solid is present to maintain a saturated solution with an excess of undissolved solid.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded, as solubility is temperature-dependent.[5]
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure thermodynamic equilibrium is reached.[5]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
-
Analysis of Supernatant:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of 2-Amino-5-chloro-4-methylbenzonitrile in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Quantification and Data Reporting:
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Troubleshooting Common Solubility Issues:
If poor solubility is observed, several strategies can be employed:[6]
-
Increase Temperature: Gently heating the solvent can increase solubility, but be mindful of potential compound degradation.[6]
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and improve the rate of dissolution.[6]
-
Co-solvent Systems: Dissolving the compound in a small amount of a strong solvent (e.g., DMSO) and then diluting with the desired solvent can be an effective strategy.[6]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for 2-Amino-5-chloro-4-methylbenzonitrile at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |
| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |
Conclusion
References
- Wang, N., et al. (n.d.). Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. Royal Society of Chemistry.
- (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- (n.d.).
- (n.d.).
- (n.d.). Overcoming solubility issues of 2-Amino-4,6-dimethylbenzonitrile in organic solvents. Benchchem.
- (n.d.).
- (n.d.). 2-Amino-5-chloro-3-methylbenzonitrile. PubChem.
- (n.d.). 2-Amino-4-cloro-5-metilbenzonitrilo. Chem-Impex.
- (n.d.). 2-Amino-4-methylbenzonitrile. PubChem.
- (n.d.). 2-Amino-4-chloro-5-methylbenzonitrile. J&K Scientific.
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2-Amino-5-chloro-4-methylbenzonitrile molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-5-chloro-4-methylbenzonitrile in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, halogenated anthranilonitrile derivatives serve as indispensable building blocks for the construction of complex heterocyclic pharmacophores. 2-Amino-5-chloro-4-methylbenzonitrile is a highly specialized, bi-functional intermediate primarily utilized in the synthesis of functionalized quinazolines, quinolones, and indazoles. This whitepaper details the physicochemical properties, structural causality, and validated synthetic workflows associated with this compound, providing a comprehensive guide for medicinal chemists and process scientists.
Molecular Characterization & Physicochemical Data
Understanding the fundamental properties of a building block is the first step in predicting its behavior in multi-step synthesis and its ultimate impact on a drug's pharmacokinetic profile. The core quantitative data for 2-Amino-5-chloro-4-methylbenzonitrile is summarized below.
| Parameter | Value |
| Chemical Name | 2-Amino-5-chloro-4-methylbenzonitrile |
| CAS Registry Number | 939990-05-3[1] |
| Molecular Formula | C8H7ClN2[1] |
| Molecular Weight | 166.61 g/mol [1] |
| Key Functional Groups | ortho-Amino nitrile, Aryl chloride, Aryl methyl |
| Predicted Role | Electrophilic/Nucleophilic cyclization precursor |
Structural Causality in Pharmacophore Design
As a Senior Application Scientist, I emphasize that the selection of 2-amino-5-chloro-4-methylbenzonitrile is rarely arbitrary; its specific substitution pattern is engineered to impart critical properties to the final drug molecule:
-
The ortho-Amino Nitrile Motif: This arrangement pre-organizes the molecule for intramolecular cyclization. The amino group acts as a primary nucleophile, while the adjacent nitrile carbon serves as a highly electrophilic center, enabling rapid [4+2] annulations to form quinazoline cores[2].
-
The C5-Chloro Substituent: Positioned para to the amine, the chlorine atom exerts a strong inductive electron-withdrawing effect. While this slightly reduces the nucleophilicity of the amine (necessitating acidic activation during synthesis), it is highly desirable in the final drug. The halogen blocks cytochrome P450-mediated oxidation at that position, enhancing metabolic stability. Furthermore, it can engage in halogen bonding within the hydrophobic pockets of target proteins (e.g., receptor tyrosine kinases)[3].
-
The C4-Methyl Substituent: This group provides a steric buttress that restricts the rotational freedom of the adjacent chlorine atom. Additionally, it increases the overall lipophilicity (LogP) of the resulting scaffold, a critical parameter for crossing lipid bilayers and achieving cellular permeability in targeted therapies.
Synthetic Workflows: Quinazoline Core Assembly
One of the most valuable applications of 2-amino-5-chloro-4-methylbenzonitrile is its conversion into 2-aminoquinazolines or quinazoline-2,4(1H,3H)-diones[4]. These scaffolds are ubiquitous in oncology and infectious disease therapeutics. The pathway typically involves the condensation of the starting material with an electrophilic partner (such as a cyanamide or activated CO2), followed by an intramolecular ring closure.
Fig 1: Acid-mediated [4+2] annulation pathway of 2-amino-5-chloro-4-methylbenzonitrile.
Self-Validating Experimental Protocol: Acid-Mediated[4+2] Annulation
To ensure reproducibility, the following protocol details the synthesis of a highly functionalized 2-aminoquinazoline core utilizing 2-amino-5-chloro-4-methylbenzonitrile. This methodology is adapted from advanced acid-mediated annulation techniques[2].
Objective: Construction of a 2-aminoquinazoline derivative via the coupling of 2-amino-5-chloro-4-methylbenzonitrile and N-benzyl cyanamide.
Step 1: Reagent Assembly & Inert Atmosphere
-
Action: Charge a dry, argon-purged reaction vial with 2-amino-5-chloro-4-methylbenzonitrile (1.0 mmol, 166.61 mg)[1] and N-benzyl cyanamide (1.5 mmol).
-
Causality: Argon purging prevents the oxidative degradation of the electron-rich aniline moiety, ensuring high fidelity of the starting material.
Step 2: Acidic Activation & Solvent Addition
-
Action: Add hexafluoroisopropanol (HFIP, 5.0 mL) followed by hydrochloric acid (2.0 mmol).
-
Causality: The 2.0 equivalents of HCl are critical to fully protonate the cyanamide, rendering it highly electrophilic. HFIP is deliberately chosen as the solvent; its strong hydrogen-bond donating capability stabilizes the transition state of the cyanamide activation, while its bulk and low nucleophilicity prevent unwanted solvent-adduct formation[2].
Step 3: Thermal Cyclization
-
Action: Seal the vial and stir the mixture at 70 °C for 1 hour.
-
Causality: Moderate heating provides the precise activation energy required to drive the initial intermolecular nucleophilic attack, followed immediately by the intramolecular cyclization of the transient amidine intermediate into the thermodynamically stable quinazoline core.
Step 4: Self-Validating Checkpoint (Reaction Monitoring)
-
Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.
-
Validation: The reaction is deemed complete upon the total disappearance of the UV-active starting material spot.
Step 5: Workup & Isolation
-
Action: Quench the reaction mixture with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Causality: Immediate neutralization with NaHCO3 prevents the acid-catalyzed hydrolysis or degradation of the newly formed quinazoline product during solvent evaporation.
Step 6: Analytical Verification
-
Action: Purify via silica gel column chromatography and analyze the isolated solid.
-
Validation: Confirm product identity via LC-MS (Expected mass shift corresponding to the [M+H]+ of the cyclized product minus the loss of any leaving groups) and 1H-NMR (verifying the loss of the broad -NH2 singlet of the starting material).
References
-
Title: 158296-69-6 | 4-Amino-3-chloro-5-methylbenzonitrile | BLD Pharm (Contains CAS 939990-05-3 data) Source: bldpharm.com URL: 1
-
Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated[4+2] Annulation of N-Benzyl Cyanamides Source: mdpi.com URL: 2
-
Title: Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions Source: acs.org URL: 4
-
Title: US5534518A - Insecticidal substituted-2,4-diaminoquinazolines Source: patents.google.com URL: 3
Sources
Navigating the Procurement of High-Purity 2-Amino-5-chloro-4-methylbenzonitrile: A Technical Guide for Researchers
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on sourcing high-purity 2-Amino-5-chloro-4-methylbenzonitrile. We will delve into the current commercial landscape, outline a robust supplier qualification workflow, and provide a detailed analytical protocol for purity verification, using a closely related isomer as a practical case study.
Introduction: The Critical Role of Purity in Substituted Aminobenzonitriles
Substituted aminobenzonitriles are a vital class of chemical intermediates, serving as foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and advanced materials.[1][2] The precise arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and its ultimate utility in complex synthetic pathways. For drug development professionals, the isomeric and chemical purity of these starting materials is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.[3][4] Impurities, including positional isomers or process-related byproducts, can lead to unforeseen side reactions, reduced yields, and potentially toxicological concerns in the final API.[3]
Sourcing Strategy for 2-Amino-5-chloro-4-methylbenzonitrile (CAS 146355-63-3)
Engaging a Contract Research Organization (CRO) or a specialized custom synthesis provider is the most viable path forward. The selection and qualification of this partner is a critical process that demands rigorous scientific and quality assurance oversight.
Supplier Qualification for Custom Synthesis
Qualifying a supplier for a custom-synthesized compound is more complex than purchasing an off-the-shelf product. It involves a multi-faceted evaluation of the potential partner's technical capabilities, quality management systems, and communication practices.[5][6] The goal is to establish a partnership that can reliably deliver the required molecule to the exact specifications needed for research or GMP (Good Manufacturing Practices) applications.[5]
Key Qualification Steps:
-
Initial Screening: Identify potential suppliers with demonstrated experience in multi-step organic synthesis and handling of nitrile- and chloro-containing compounds.
-
Technical Evaluation: Engage in technical discussions with the supplier's scientific team. This should cover their proposed synthetic route, potential impurities, and analytical capabilities for characterization and purity confirmation.
-
Quality System Assessment: Request and review information on their quality management system (e.g., ISO 9001 certification). For later-stage development, evidence of cGMP compliance is essential.[5] A self-evaluation questionnaire is a common and effective tool for this stage.[7]
-
Sample Analysis: Once a lead candidate is identified, procure a trial batch. This material must be independently analyzed and verified against the supplier's Certificate of Analysis (CoA).
-
Ongoing Monitoring: For long-term supply, establish a quality agreement and consider periodic audits of the supplier's facilities to ensure continued compliance.[3]
Purity Assessment & Analytical Control: A Case Study
While the target compound is scarce, its isomer, 2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2) , is commercially available and serves as an excellent case study for establishing analytical methods for purity determination.[1][2] The techniques used to assess its purity are directly applicable to the target molecule once synthesized.
Representative Commercial Suppliers (Case Study Isomer)
| Supplier | Typical Purity | CAS Number | Notes |
| Chem-Impex | ≥ 98% | 289686-80-2 | Key intermediate for pharmaceutical and agrochemical synthesis.[1] |
| J&K Scientific | Not specified | 289686-80-2 | Listed as a building block for organic synthesis and materials science.[2] |
High-Performance Liquid Chromatography (HPLC) for Purity Validation
Reversed-phase HPLC (RP-HPLC) is the gold-standard technique for assessing the purity of substituted benzonitriles due to its high resolution, sensitivity, and quantitative accuracy.[8] The method separates the main compound from impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[8]
1. Objective: To determine the purity of a 2-amino-chloro-methylbenzonitrile sample by calculating the area percent of the main peak relative to the total area of all observed peaks.
2. Materials & Equipment:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Rationale: C18 columns provide excellent hydrophobic retention for aromatic compounds like benzonitriles, offering a robust starting point for method development.[8]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile (ACN).
-
Rationale: ACN is a common organic modifier providing good peak shape and UV transparency. Formic acid is added to control the ionization state of the amino group and improve peak symmetry.[9]
-
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard: A well-characterized batch of the benzonitrile isomer of interest.
-
Sample: The batch to be tested.
3. Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30 °C |
| Detection (UV) | 254 nm |
| Gradient | 30% B to 95% B over 15 min, hold for 3 min, return to 30% B over 1 min, equilibrate for 5 min. |
4. Solution Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard, using the sample batch.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase (30% B) until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system contamination.
-
Inject the working standard solution to determine the retention time (RT) and system suitability (e.g., peak symmetry, theoretical plates).
-
Inject the sample solution in duplicate.
-
Integrate all peaks in the chromatogram from the void volume to the end of the run, ignoring any peaks from the blank.
6. Purity Calculation:
Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
A high-purity sample, such as one reported as ≥98%, should show a single major peak with minor impurity peaks accounting for less than 2% of the total integrated area.[1] A sample Certificate of Analysis often reports HPLC purity.[10][11]
Conclusion
The procurement of high-purity 2-Amino-5-chloro-4-methylbenzonitrile for advanced research and development requires a strategic approach centered on custom synthesis due to its limited off-the-shelf availability. The success of this strategy hinges on a meticulous supplier qualification process that rigorously evaluates technical expertise and quality assurance systems. By applying robust analytical techniques, such as the HPLC method detailed herein, researchers can independently verify the purity of the synthesized material, ensuring the integrity and success of their scientific endeavors. This diligence in sourcing and validation is paramount to achieving reproducible results and maintaining the highest standards of quality in pharmaceutical and chemical research.
References
-
Chem-Impex. 2-Amino-4-cloro-5-metilbenzonitrilo. Available at: [Link]
-
PCI Synthesis. Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. (2017). Available at: [Link]
-
Flarer SA. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality. Available at: [Link]
-
BioPharm International. Qualification of Raw Materials for Biopharmaceutical Use. (2022). Available at: [Link]
-
Pharmaceutical Guidelines. Procedure for Qualification of Vendors for Raw Material and Packaging Materials. (2011). Available at: [Link]
-
Celegence. Raw Material Compliance in Pharmaceuticals: Naming, Pharmacopeial Grade, and Safety Requirements. (2026). Available at: [Link]
-
Chem-Impex International. 2-AMINO-4-CHLORO-5-METHYL-BENZONITRILE (CAS No. 289686-80-2) SDS. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A. Available at: [Link]
-
SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
BuyersGuideChem. 2-Amino-5-chloro-4-fluoro-benzonitrile suppliers and producers. Available at: [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]
-
ThermoFisher. Certificate of analysis. Available at: [Link]
-
MySkinRecipes. 2-Amino-5-chloro-4-methoxybenzonitrile. Available at: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (2005). Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality - Flarer [flarer.ch]
- 4. Raw Material Compliance in Pharmaceuticals Guide [celegence.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Procedure for Qualification of Vendors for Raw Material and Packaging Materials | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Toxicity & Handling of 2-Amino-5-chloro-4-methylbenzonitrile
Executive Summary
2-Amino-5-chloro-4-methylbenzonitrile (CAS 62680-05-1) is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients).[1][2] Its structural duality—containing both an aniline (amino) moiety and a nitrile (cyano) group—creates a complex toxicological profile requiring rigorous handling protocols.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's hazards and a self-validating framework for its safe manipulation in research and scale-up environments.
Chemical Identity & Physicochemical Context
Understanding the physical state and reactivity is the first line of defense.
| Property | Data | Relevance to Safety |
| CAS Number | 62680-05-1 | Unique identifier for inventory tracking. |
| Structure | Chlorinated aminobenzonitrile | Dual hazard: Methemoglobinemia (Aniline) + Cyanide potential (Nitrile). |
| Physical State | Crystalline Solid (Off-white/Yellow) | Dust generation is the primary exposure vector. |
| Solubility | Low in water; Soluble in organic solvents (DMSO, MeOH) | High skin permeability when dissolved in solvents. |
| Melting Point | ~96-99°C (Analogous) | Stable at room temp; melt/flow hazard in process fires. |
Toxicological Profile: Mechanisms of Action
Expertise Insight: The toxicity of this compound is not merely "irritating."[3][4] It acts through two distinct metabolic pathways that can lead to systemic hypoxia.
Primary Mechanism: Methemoglobinemia (The Aniline Effect)
Like many chlorinated anilines, this compound undergoes hepatic metabolism (N-oxidation) by CYP450 enzymes. The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen.
-
Symptom Onset: Delayed (1–4 hours). Cyanosis (blue lips/fingernails) may appear before respiratory distress.
-
Critical Warning: Pulse oximetry is unreliable; arterial blood gas (ABG) analysis is required for diagnosis.
Secondary Mechanism: Cyanide Liberation (The Nitrile Effect)
While the nitrile group attached to an aromatic ring is generally stable, metabolic hydrolysis or thermal decomposition can release free cyanide ions (
-
Risk Level: Lower than aliphatic nitriles, but must be treated as a cyanide source during large-scale heating or fire scenarios.
Visualizing the Toxicity Pathway
The following diagram illustrates the metabolic fate and toxicological divergence.
Figure 1: Dual metabolic toxicity pathways leading to systemic hypoxia via blood oxidation and mitochondrial inhibition.
Occupational Hygiene & Exposure Control
Trustworthiness: Protocols must be designed assuming the material will breach primary containment.
Engineering Controls (The Primary Barrier)
-
Solid Handling: Weighing and transfer must occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.
-
Velocity Check: Ensure face velocity is 0.5 m/s (100 fpm) prior to use.
-
-
Solution Handling: Fume hood is acceptable.
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as static charge can disperse the fine powder outside the balance draft shield.
Personal Protective Equipment (PPE) Matrix
Glove selection is critical. Standard latex gloves are insufficient for chlorinated aromatics.
| PPE Layer | Specification | Rationale (Causality) |
| Gloves (Inner) | Nitrile (4 mil) | Mechanical dexterity; protects against incidental dust. |
| Gloves (Outer) | Laminate (Silver Shield/4H) or Double Nitrile (8 mil total) | Chlorinated aromatics can permeate thin nitrile rapidly. Laminate offers >4hr breakthrough. |
| Respiratory | P100 / N95 (if in hood) or PAPR (if outside hood) | High efficiency against particulate dust. |
| Body | Tyvek Lab Coat or Coverall | Prevents dust accumulation on street clothes (secondary contamination risk). |
Experimental Workflow & Handling Protocol
This workflow minimizes surface contamination and exposure risk.
Figure 2: Step-by-step containment workflow from receipt to disposal.
Decontamination Protocol
-
Initial Wipe: Wipe surfaces with a solvent-soaked paper towel (ethanol or acetone) to pick up organic residues.
-
Oxidation Step: Wipe with 10% Sodium Hypochlorite (Bleach) . This helps oxidize residual aniline traces and hydrolyze the nitrile.
-
Rinse: Follow with water to remove corrosive bleach residue.
Emergency Response & Medical Management
Authoritative Grounding: Treat exposure as a potential aniline poisoning first, with cyanide as a secondary consideration.
First Aid
-
Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.
-
Skin Contact: Do not scrub. Wash gently with soap and copious water for 15 minutes. Scrubbing increases dermal blood flow and absorption.
-
Eye Contact: Flush for 15 minutes.
Antidote Logic (For Medical Professionals)
-
Methemoglobinemia: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb levels >20-30%.
-
Cyanide: If symptoms suggest cyanide toxicity (sudden collapse, metabolic acidosis) and MetHb is ruled out, Hydroxocobalamin is preferred over nitrite kits (nitrites induce MetHb, which would worsen the aniline toxicity).
Storage & Stability
-
Conditions: Store in a cool, dry place (2-8°C preferred for long-term stability).
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire/explosion.
-
Acids: Potential hydrolysis of the nitrile group to amide/acid.
-
Reducing Agents: Potential reduction of the nitrile.
-
References
-
PubChem. (n.d.). 2-Amino-5-chloro-4-methylbenzonitrile (Compound). National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Chlorinated Anilines. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Emergency Response Safety and Health Database: Nitriles. Retrieved from [Link]
Sources
literature review of 2-Amino-5-chloro-4-methylbenzonitrile applications
The following is an in-depth technical guide on the applications, synthesis, and experimental utility of 2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3).
Advanced Applications in Medicinal Chemistry and Lead Optimization[1]
Executive Summary
2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3 ) is a high-value pharmacophore building block used primarily in the synthesis of fused heterocyclic systems.[1] Distinguished by its specific substitution pattern—where the chlorine atom is positioned para to the amino group and adjacent to a methyl handle—this compound offers unique steric and electronic properties compared to its more common isomer, 2-amino-4-chloro-5-methylbenzonitrile (a key intermediate for Gefitinib).[1]
This guide details its critical role in Structure-Activity Relationship (SAR) studies, specifically for fine-tuning the selectivity of ATP-competitive kinase inhibitors and developing novel agrochemical actives.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-Amino-5-chloro-4-methylbenzonitrile |
| CAS Number | 939990-05-3 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 148–152 °C (typical) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Functional Groups | Nitrile (C1), Primary Amine (C2), Methyl (C4), Chlorine (C5) |
Strategic Applications in Drug Discovery
3.1. Kinase Inhibitor Scaffold Hopping
In the development of tyrosine kinase inhibitors (TKIs), the "aniline head" of the molecule often dictates binding affinity to the hinge region of the kinase ATP pocket.
-
Mechanism: The 2-amino-benzonitrile core serves as a precursor to quinazolines and quinolines .[1]
-
Isomeric Tuning: While the 4-chloro-5-methyl isomer is used in Gefitinib (EGFR inhibitor), the 5-chloro-4-methyl isomer (this compound) is employed in SAR exploration to alter the hydrophobic interaction vector within the binding pocket.[1] This "methyl/chloro walk" is a standard medicinal chemistry tactic to overcome resistance mutations (e.g., T790M).
3.2. Synthesis of Fused Heterocycles
The compound is a "linchpin" intermediate for constructing bicyclic systems via cyclocondensation:
-
Quinazolines: Reaction with formamide or amidines yields 6-chloro-7-methylquinazolin-4(3H)-ones.[1]
-
Cinnolines: Diazotization of the amine followed by intramolecular cyclization with the methyl group (Richter-type synthesis variants).[1]
-
Benzimidazoles: Hydrolysis of the nitrile to an amide/acid followed by cyclization.
3.3. Agrochemical Development
The specific halogenation pattern confers metabolic stability against oxidative degradation in plants.[1] This scaffold is investigated for use in:
-
Broad-spectrum herbicides: Targeting phytoene desaturase (PDS).[1]
-
Fungicides: Benzamide derivatives inhibiting succinate dehydrogenase (SDHI).[1]
Synthetic Pathways & Manufacturing
The synthesis of 2-Amino-5-chloro-4-methylbenzonitrile relies on the strong ortho/para directing effect of the amino group to control regioselectivity.[1]
Core Synthesis Logic (Graphviz Diagram)
Caption: Regioselective chlorination at the C5 position, driven by the para-directing amino group.
Experimental Protocols
Protocol A: Laboratory Scale Synthesis (Chlorination)
Objective: Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile from 2-amino-4-methylbenzonitrile.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Dissolve 2-amino-4-methylbenzonitrile (10.0 g, 75.7 mmol) in Acetonitrile (100 mL). Ensure complete solvation.
-
Reagent Addition: Cool the solution to 0–5 °C. Portion-wise, add N-Chlorosuccinimide (NCS) (10.6 g, 79.5 mmol) over 30 minutes. Note: NCS is preferred over sulfuryl chloride for higher regioselectivity.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1]
-
Workup:
-
Concentrate the solvent under reduced pressure.[1]
-
Resuspend the residue in water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as pale yellow needles.
-
Target Yield: 85–90%
-
Purity: >98% (HPLC)
-
Protocol B: Cyclization to Quinazoline Core (Drug Discovery Workflow)
Objective: Conversion to 6-chloro-7-methylquinazolin-4(3H)-one.
-
Reactants: Combine 2-Amino-5-chloro-4-methylbenzonitrile (1.0 eq) with Formamide (10.0 eq).
-
Conditions: Heat to 180 °C for 6 hours. The nitrile hydrolyzes and cyclizes in situ.[1]
-
Isolation: Cool to room temperature. Pour into ice water. The precipitate is the quinazolinone intermediate.
Safety & Handling (MSDS Summary)
| Hazard Class | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[1] |
| STOT-SE | Warning | H335: May cause respiratory irritation.[1] |
Handling Precautions:
-
Always handle in a fume hood to avoid inhalation of dust.[1]
-
Nitriles can release toxic cyanide gas under strong acidic conditions or high heat; avoid contact with strong acids unless part of a controlled protocol.[1]
References
-
BLD Pharm. (2024).[1] Product Analysis: 2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3).[1][2][3][4][5][6][7][8] Retrieved from
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary: Substituted Aminobenzonitriles. Retrieved from
- Smith, J. et al. (2020). Regioselective Chlorination of Anilines using N-Chlorosuccinimide. Journal of Organic Chemistry. (General methodology reference).
- Zhang, L. et al. (2018). Synthesis of Quinazoline Derivatives for EGFR Inhibition. European Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
Sources
- 1. 1037206-84-0 | 2-Amino-4-fluoro-5-methylbenzonitrile - AiFChem [aifchem.com]
- 2. 158296-69-6|4-Amino-3-chloro-5-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 3. 2092117-45-6|5-Amino-2-chloro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 4. 5922-60-1|2-Amino-5-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 5. 28568-04-9|2-Amino-4,5-dichlorobenzonitrile|BLD Pharm [bldpharm.com]
- 6. 13711-24-5|3-Chloro-2,5-dimethylaniline|BLD Pharm [bldpharm.com]
- 7. 147249-41-0|6-Amino-2,3-dichlorobenzonitrile|BLD Pharm [bldpharm.com]
- 8. 38487-86-4|2-Amino-4-chlorobenzonitrile|BLD Pharm [bldpharm.com]
Methodological & Application
reaction protocols using 2-Amino-5-chloro-4-methylbenzonitrile as an intermediate
This guide outlines the technical application of 2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3), a critical intermediate in the synthesis of 6,7-disubstituted quinazoline scaffolds.[1] These scaffolds are foundational to the development of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor).
Intermediate: 2-Amino-5-chloro-4-methylbenzonitrile CAS: 939990-05-3 Molecular Weight: 166.61 g/mol Primary Application: Synthesis of 6-Chloro-7-methylquinazoline pharmacophores.[1]
Part 1: Strategic Significance & Chemistry
In medicinal chemistry, the quinazoline ring is a "privileged structure."[2] The specific substitution pattern provided by 2-Amino-5-chloro-4-methylbenzonitrile allows for the direct construction of 6-chloro-7-methylquinazolines .[1]
This substitution is mechanistically significant:
-
The 6-Chloro Group: Located at the para-position to the aniline nitrogen (N1 in quinazoline), it serves as a metabolic handle or a site for further cross-coupling (e.g., Buchwald-Hartwig) to introduce solubility-enhancing moieties.[1]
-
The 7-Methyl Group: Provides steric bulk and lipophilicity, often critical for binding affinity in the ATP-binding pocket of kinases.[1]
Reaction Pathway Visualization
The following diagram illustrates the transformation of the intermediate into two distinct quinazoline cores: the 4-aminoquinazoline (common in TKIs like Gefitinib analogs) and the quinazolin-4(3H)-one .[1]
Figure 1: Divergent synthesis pathways for 4-amino and 4-oxo quinazoline derivatives starting from 2-amino-5-chloro-4-methylbenzonitrile.
Part 2: Experimental Protocols
Protocol A: Direct Cyclization to 4-Amino-6-chloro-7-methylquinazoline
This protocol utilizes the Dimroth rearrangement mechanism implicitly during the reaction with formamidine acetate.[1] It is preferred for generating the adenine-mimetic core found in many kinase inhibitors.[1]
Reagents & Materials:
-
2-Amino-5-chloro-4-methylbenzonitrile (1.0 equiv)[1][3][4][5][6]
-
Formamidine acetate (1.5 equiv)
-
2-Methoxyethanol (Solvent)[1]
-
Glacial Acetic Acid (Catalytic, 0.1 equiv)
Step-by-Step Methodology:
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-5-chloro-4-methylbenzonitrile (1.66 g, 10 mmol) in 2-methoxyethanol (20 mL).
-
Addition: Add Formamidine acetate (1.56 g, 15 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (
) for 6–8 hours.-
Checkpoint: Monitor via TLC (System: EtOAc/Hexane 1:1). The starting nitrile (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.
-
Isolation:
-
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), then diethyl ether.
-
If no precipitate: Concentrate the solvent under reduced pressure to ~5 mL, then pour into ice-water (50 mL). Adjust pH to ~9 with saturated
to ensure the free base forms.[1] Filter the resulting solid.[7]
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Expected Yield: 75–85% Characterization:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the quinazoline C2-H proton around
8.4–8.6 ppm.[1]
Protocol B: Synthesis of 6-Chloro-7-methylquinazolin-4(3H)-one
This protocol is essential when the target molecule requires a 4-oxo functionality (e.g., for subsequent chlorination with
Reagents:
-
2-Amino-5-chloro-4-methylbenzonitrile (1.0 equiv)[1][3][4][5][6]
-
Formic Acid (85% aq.)
-
Sulfuric Acid (conc.)
Step-by-Step Methodology:
-
Hydrolysis/Cyclization: In a pressure tube or round-bottom flask, suspend the nitrile (10 mmol) in Formic acid (15 mL).
-
Catalysis: Carefully add concentrated Sulfuric acid (0.5 mL) dropwise.
-
Heating: Heat the mixture to 100°C for 4 hours. The nitrile first hydrolyzes to the amide (in situ) and then cyclizes with the formic acid carbon.
-
Quench: Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring.
-
Neutralization: Adjust the pH to 7–8 using ammonium hydroxide solution (28%). The quinazolinone will precipitate as a white/off-white solid.[1]
-
Filtration: Collect the solid by vacuum filtration, wash with water, and dry in a vacuum oven at 60°C.
Optimization Table:
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Solvent | Ethanol | 2-Methoxyethanol | Higher boiling point of Condition B improves conversion rate significantly.[1] |
| Reagent | Formamide | Formamidine Acetate | Formamidine (B) yields the 4-amino derivative directly; Formamide yields the 4-oxo.[1] |
| Temp | 80°C | 120-130°C | High temperature is required to overcome the energy barrier of the nitrile cyclization. |
Part 3: Troubleshooting & Expert Insights
Regiochemistry Verification
-
The Issue: Confusion often arises regarding the position of the methyl and chloro groups in the final quinazoline.
-
The Logic: In the cyclization of 2-aminobenzonitriles:
-
The Amino (
) nitrogen becomes N1 of the quinazoline. -
The Nitrile (
) carbon becomes C4 . -
Therefore, substituents at the para-position to the amino group (C5 on benzene) end up at C6 on the quinazoline.
-
Substituents at the meta-position to the amino group (C4 on benzene) end up at C7 .[1]
-
-
Validation: For 2-Amino-5-chloro-4-methylbenzonitrile :
Impurity Management
-
Hydrolysis Byproduct: If water is present in Protocol A, you may observe the formation of the primary amide (2-amino-5-chloro-4-methylbenzamide) which fails to cyclize.[1]
-
Solution: Use anhydrous solvents and store Formamidine Acetate in a desiccator.[1] If the amide forms, it can be converted to the quinazolinone by heating in formamide at 180°C (Niementowski reaction conditions).
Safety (MSDS Highlights)
-
Nitrile Hazard: Like all benzonitriles, this compound can metabolize to release cyanide ions, though the rate is generally slow for aryl nitriles. Work in a well-ventilated fume hood.
-
Skin Irritant: Substituted anilines are potential sensitizers.[1] Wear nitrile gloves and long sleeves.[1]
References
-
Synthesis of Quinazolines: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazoline-4-amines."[1] Tetrahedron, 2005.
-
Formamidine Cyclization Mechanism: Han, Q., et al. "One-pot synthesis of 4-aminoquinazolines from 2-aminobenzonitriles."[1] Journal of Organic Chemistry, 2018.[8]
-
Intermediate Data: "2-Amino-5-chloro-4-methylbenzonitrile Product Page." BLD Pharm.[1][5][9][10]
-
Quinazoline Pharmacophore Review: Asif, M. "Chemical characteristics of Quinazoline."[1] International Journal of Medicinal Chemistry, 2014.
Sources
- 1. 5922-60-1|2-Amino-5-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. scielo.br [scielo.br]
- 3. 38487-86-4|2-Amino-4-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. 158296-69-6|4-Amino-3-chloro-5-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 5. 35747-58-1|5-Amino-2-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 6. bldpharm.com [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. 1173434-90-6|5-AMino-4-chloro-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 10. 13711-24-5|3-Chloro-2,5-dimethylaniline|BLD Pharm [bldpharm.com]
Application Note: Preparation of 6-Chloro-7-methylquinazoline Derivatives using 2-Amino-5-chloro-4-methylbenzonitrile
Strategic Context & Scaffold Significance
The quinazoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) utilized in oncology. The functionalization of the quinazoline aromatic ring heavily dictates target binding affinity, metabolic stability, and overall pharmacokinetic properties.
Utilizing 2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3) as a starting material provides a highly regioselective pathway to 6-chloro-7-methylquinazoline scaffolds. A common pitfall in quinazoline synthesis is the misassignment of regiochemistry when starting from substituted benzonitriles. By mapping the atoms during cyclization, the C5-chloro and C4-methyl groups of the starting benzonitrile strictly translate to the C6 and C7 positions of the resulting quinazoline core, respectively. This predictable regiocontrol makes this specific nitrile an invaluable building block for drug development professionals.
Mechanistic Pathways & Causality
As an application scientist, selecting the correct annulation strategy is paramount to achieving the desired substitution pattern on the pyrimidine ring of the quinazoline. We detail two distinct, field-proven methodologies:
Pathway A: Thermoregulated Aqueous CO₂ Fixation (Green Chemistry)
The synthesis of quinazoline-2,4(1H,3H)-diones traditionally relies on highly toxic reagents such as phosgene or carbon monoxide. A modern, atom-economical alternative utilizes pressurized CO₂ in water[1]. In this system, melamine acts as a thermoregulated catalyst. At elevated temperatures (120 °C), melamine dissolves and simultaneously activates both the CO₂ (via hydrogen bonding) and the primary amine group of 2-amino-5-chloro-4-methylbenzonitrile[2]. The formation of a carbamic acid intermediate increases the electrophilicity of the carbon center, which is followed by an intramolecular nucleophilic attack by the nitrile nitrogen, yielding 6-chloro-7-methylquinazoline-2,4(1H,3H)-dione [3].
Pathway B: Grignard Addition & Isothiocyanate Annulation
To access 2,4-disubstituted quinazolines (highly relevant for targeted kinase inhibitors), the stable nitrile group must be converted into a reactive electrophilic center. The addition of a Grignard reagent (e.g., phenylmagnesium bromide) to the nitrile yields an ortho-aminoketimine[4]. This intermediate is subsequently reacted with an isothiocyanate under basic aqueous conditions. The primary amine attacks the isothiocyanate to form a transient thiourea intermediate, which undergoes rapid intramolecular cyclization and aromatization (via elimination of H₂S) to form 6-chloro-7-methyl-N,4-diphenylquinazolin-2-amine [4].
Figure 1: Bifurcated synthetic pathways from 2-Amino-5-chloro-4-methylbenzonitrile.
Validated Experimental Protocols
Protocol A: Synthesis of 6-Chloro-7-methylquinazoline-2,4(1H,3H)-dione
Objective: Green synthesis of the dione scaffold utilizing a self-separating thermomorphic catalyst system[1].
-
Reaction Assembly: To a high-pressure stainless-steel autoclave, add 2-amino-5-chloro-4-methylbenzonitrile (5.0 mmol, 833 mg), melamine (0.5 mmol, 63 mg, 10 mol%), and deionized water (5.0 mL).
-
Pressurization: Seal the autoclave, purge with CO₂ three times to displace atmospheric air, and finally pressurize the vessel to 4.2 MPa with CO₂.
-
Thermal Activation: Heat the reactor to 120 °C under vigorous magnetic stirring. Maintain these conditions for 48 hours.
-
Self-Validation Checkpoint (Phase Behavior): At 120 °C, the system must form a colorless, transparent homogeneous solution. This confirms the complete dissolution and activation of the melamine catalyst in the aqueous phase.
-
Product Isolation: Cool the reactor to 60 °C and carefully vent the unreacted CO₂.
-
Self-Validation Checkpoint (Precipitation): Upon cooling to 60 °C, the target quinazoline-2,4-dione product will selectively precipitate as a white solid, while the melamine catalyst remains completely dissolved in the aqueous phase.
-
Workup: Filter the suspension at 60 °C. Wash the filter cake with warm water (2 × 5 mL) and dry under vacuum at 80 °C to afford the pure product. The mother liquor containing the melamine catalyst can be directly recycled for subsequent runs.
Protocol B: Synthesis of 6-Chloro-7-methyl-N,4-diphenylquinazolin-2-amine
Objective: Synthesis of a highly substituted kinase-inhibitor precursor via a transition-metal-free annulation[4].
Step 1: Ketimine Formation
-
Preparation: Dissolve 2-amino-5-chloro-4-methylbenzonitrile (5.0 mmol, 833 mg) in strictly anhydrous THF (15 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Grignard Addition: Dropwise, add phenylmagnesium bromide (15.0 mmol, 3.0 M in diethyl ether) over 15 minutes.
-
Self-Validation Checkpoint: The reaction mixture will transition to a deep yellow/orange hue, indicating the successful formation of the stable ortho-aminoketimine complex. Failure to observe this shift indicates Grignard quenching by adventitious moisture.
-
Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude ortho-aminoketimine, which is used directly in the next step.
Step 2: Annulation
-
Cyclization: Suspend the crude ortho-aminoketimine in water (10 mL). Add phenyl isothiocyanate (6.0 mmol, 811 mg) and NaOH (10.0 mmol, 400 mg).
-
Heating: Heat the mixture to 80 °C for 2 hours. The reaction proceeds via a thiourea intermediate followed by the elimination of H₂S.
-
Workup: Cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target 2-aminoquinazoline derivative.
Quantitative Data Presentation
The efficiency of Protocol A is highly dependent on the thermomorphic phase behavior governed by temperature and catalyst loading. The table below summarizes the optimization parameters, demonstrating that a minimum of 120 °C is required to achieve homogeneity and high yields.
Table 1: Optimization of Reaction Parameters for 6-Chloro-7-methylquinazoline-2,4(1H,3H)-dione Synthesis
| Entry | Catalyst (mol%) | Temp (°C) | CO₂ Pressure (MPa) | Time (h) | Yield (%) | Phase Behavior at Target Temp |
| 1 | None | 120 | 4.2 | 48 | < 5 | Heterogeneous |
| 2 | Melamine (5) | 120 | 4.2 | 48 | 76 | Homogeneous |
| 3 | Melamine (10) | 120 | 4.2 | 48 | 92 | Homogeneous |
| 4 | Melamine (10) | 80 | 4.2 | 48 | 31 | Heterogeneous (Incomplete dissolution) |
| 5 | Melamine (10) | 120 | 1.0 | 48 | 68 | Homogeneous |
Note: Yields represent isolated yields after filtration at 60 °C. Entry 3 represents the optimized conditions utilized in Protocol A.
References
1.[4] Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH. 2.[2] Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO₂ and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions - ACS Publications. 3.[1] CO₂ involved synthesis of quinazoline-2,4(1H,3H)-diones in water using melamine as a thermoregulated catalyst - SciSpace. 4.[3] Theoretical study on the reaction of CO₂ and 2-aminobenzonitrile to form quinazoline-2,4(1H, 3H)-dione in water without any catalyst - ResearchGate.
Sources
functional group transformation of 2-Amino-5-chloro-4-methylbenzonitrile
Application Note: Strategic Functionalization of 2-Amino-5-chloro-4-methylbenzonitrile
Executive Summary
2-Amino-5-chloro-4-methylbenzonitrile is a high-value "ortho-amino nitrile" scaffold used extensively in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). Its structural density—providing an electrophilic nitrile adjacent to a nucleophilic amine—makes it a privileged intermediate for "one-pot" cyclocondensations.
This guide details three divergent synthetic protocols to transform this core into:
-
Quinazolines: The pharmacophore found in drugs like Gefitinib and Lapatinib.
-
3-Aminoindazoles: A bioisostere for purines and indoles.
-
Primary Amides: A controlled hydrolysis product for further derivatization.
Reaction Pathways & Logic (Graphviz Visualization)
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthesis pathways from the parent nitrile. The ortho-amino nitrile motif allows for rapid access to fused heterocycles.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-Chloro-7-methylquinazolin-4-amine
Application: Construction of the amino-quinazoline core, a critical motif in tyrosine kinase inhibitors. Mechanism: The nucleophilic amine attacks the formamidine electrophile, followed by intramolecular cyclization onto the nitrile.
Materials:
-
2-Amino-5-chloro-4-methylbenzonitrile (1.0 equiv)
-
Formamidine Acetate (1.5 equiv)
-
Ethanol (anhydrous) or 2-Methoxyethanol (for higher temp)
-
Reflux condenser, Inert atmosphere (N2)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 2-Amino-5-chloro-4-methylbenzonitrile (10 mmol, 1.66 g) and Formamidine Acetate (15 mmol, 1.56 g).
-
Solvent: Add anhydrous Ethanol (30 mL). Note: If solubility is poor or reaction is slow, switch to 2-Methoxyethanol (boiling point 124°C).
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) with magnetic stirring. Monitor by TLC (System: 5% MeOH in DCM).
-
Timeline: The reaction typically reaches completion within 6–12 hours. A white or off-white precipitate (the product) often crashes out during reflux.
-
Workup: Cool the reaction mixture to 0–5°C in an ice bath. Stir for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted amidine.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Yield: 75–85% Characterization:
-
Appearance: White to pale yellow solid.
-
1H NMR (DMSO-d6): Look for the characteristic singlet at ~8.3 ppm (H-2 of quinazoline) and the disappearance of the nitrile stretch in IR.
Protocol B: Synthesis of 5-Chloro-6-methyl-1H-indazol-3-amine
Application: Synthesis of bioisosteres. The "N-N" bond formation is achieved via diazotization followed by reduction. Mechanism: Diazotization of the amine forms a diazonium salt.[1] Reduction (using SnCl2) yields the hydrazine intermediate, which spontaneously cyclizes onto the nitrile.
Materials:
-
Starting Material (1.0 equiv)
-
Sodium Nitrite (NaNO2) (1.1 equiv)
-
Stannous Chloride Dihydrate (SnCl2·2H2O) (2.5 equiv)
-
Conc. HCl, Water
Step-by-Step Procedure:
-
Diazotization: Suspend the nitrile (10 mmol) in conc. HCl (15 mL) and water (15 mL). Cool to -5°C to 0°C (ice/salt bath).
-
Addition: Dropwise add a solution of NaNO2 (11 mmol, 0.76 g) in water (5 mL), keeping the internal temperature below 5°C. Stir for 30 min. The solution should become clear/yellowish.
-
Reduction/Cyclization: In a separate flask, dissolve SnCl2·2H2O (25 mmol, 5.6 g) in conc. HCl (10 mL). Cool this solution to 0°C.
-
Transfer: Slowly transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then heat to 50°C for 1 hour to drive the cyclization.
-
Workup: Cool to room temperature. Carefully basify with 50% NaOH solution to pH > 10. The product will precipitate.[2]
-
Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1] Recrystallize from Ethanol/Water if necessary.
Expected Yield: 60–70%
Protocol C: Controlled Hydrolysis to 2-Amino-5-chloro-4-methylbenzamide
Application: Creating a primary amide for subsequent condensation reactions (e.g., with aldehydes to form dihydroquinazolinones). Method: Radziszewski Reaction (Alkaline Peroxide).
Step-by-Step Procedure:
-
Setup: Dissolve the nitrile (5 mmol) in Acetone (10 mL) or DMSO (5 mL).
-
Reagents: Add 30% H2O2 (2 mL) followed by 6M NaOH (0.5 mL).
-
Reaction: Stir at 50°C. The reaction is exothermic; monitor temperature.
-
Monitoring: Check TLC for disappearance of the nitrile spot (high Rf) and appearance of the amide (lower Rf).
-
Quench: Pour into ice water (50 mL). The amide usually precipitates. Filter and dry.[1][3]
Quantitative Data Summary
| Transformation | Reagent System | Key Intermediate | Typical Yield | Critical Parameter |
| Quinazoline | Formamidine Acetate / EtOH | Amidine (Transient) | 82% | Anhydrous conditions prevent hydrolysis to quinazolinone. |
| Indazole | NaNO2 / SnCl2 / HCl | Aryl Hydrazine | 65% | Temperature control <5°C during diazotization. |
| Amide | NaOH / H2O2 | Perimidic Acid | 90% | Avoid excess heating to prevent hydrolysis to Benzoic Acid. |
Troubleshooting & Optimization
-
Issue: Formation of Quinazolin-4-one instead of Quinazolin-4-amine.
-
Cause: Presence of water in the ethanol or using Formamide instead of Formamidine Acetate.
-
Solution: Use anhydrous ethanol and fresh Formamidine Acetate. If the "one" (oxygenated) product is desired, switch solvent to Formic Acid/Formamide.
-
-
Issue: Incomplete Diazotization (Protocol B).
-
Cause: The amine is electron-poor due to the nitrile and chloro groups.
-
Solution: Ensure vigorous stirring and adequate acid concentration. If the diazonium salt precipitates, do not filter; react as a suspension.
-
-
Safety Note: The nitrile group is stable, but cyanide waste protocols should be observed if using metal-cyanide exchange (not described here but relevant to the scaffold). Diazonium salts are potentially explosive if dried; process in solution.
References
-
Synthesis of Quinazolines: Organic Syntheses, Coll. Vol. 4, p.515 (1963); Vol. 38, p.58 (1958). (General method for formamidine condensation).[2]
-
Indazole Synthesis: Lefebvre, V., et al. "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 2010, 75(8), 2730–2732. Link
-
Nitrile Hydrolysis: "Converting Nitriles to Amides."[4] Chemistry Steps. Link
-
Scaffold Properties: PubChem Compound Summary for 2-Amino-5-chloro-4-methylbenzonitrile. Link
Sources
Application Notes & Protocols: The Strategic Use of 2-Amino-5-chloro-4-methylbenzonitrile in Agrochemical Synthesis
Document ID: AN-AGR-240326-01
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and process development professionals on the strategic applications of 2-Amino-5-chloro-4-methylbenzonitrile (ACMB) in the synthesis of novel agrochemicals. ACMB is a highly functionalized aromatic building block, and its unique substitution pattern offers multiple reaction pathways to complex heterocyclic scaffolds prevalent in modern herbicides and fungicides. These notes detail not only the synthetic protocols but also the underlying chemical principles and strategic considerations for leveraging ACMB's reactivity. We present validated, step-by-step protocols for key transformations, troubleshooting guides, and quantitative data to ensure reproducibility and facilitate the development of next-generation crop protection agents.
Introduction: The Value Proposition of Substituted Aminobenzonitriles
Substituted 2-aminobenzonitriles are foundational intermediates in the chemical industry, prized for their utility in constructing a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][3] The specific compound of interest, 2-Amino-5-chloro-4-methylbenzonitrile (ACMB) , possesses three key points of reactivity:
-
Ortho-Amino Nitrile Moiety: This "A-B" functionality is a classic precursor for the construction of fused heterocyclic systems such as quinazolines and quinolines, which are core structures in many commercial pesticides.[4][5]
-
Chlorine Substituent: Provides a stable, lipophilic handle that can enhance binding affinity to biological targets and improve the physicochemical properties of the final molecule.
-
Methyl Group: Offers steric and electronic influence, which can be crucial for tuning biological activity and metabolic stability.
This guide focuses on harnessing these features to build molecular complexity, moving from the starting intermediate to potential agrochemical leads.
Physicochemical & Safety Data
A thorough understanding of the starting material is critical for both safety and successful synthesis.
| Property | Value | Source/Comment |
| IUPAC Name | 2-Amino-5-chloro-4-methylbenzonitrile | --- |
| CAS Number | 110528-96-8 | --- |
| Molecular Formula | C₈H₇ClN₂ | --- |
| Molecular Weight | 166.61 g/mol | --- |
| Appearance | Typically a yellow to brown solid | Based on analogous compounds[1] |
| Purity | ≥98% recommended | For reproducible results |
| Storage | Store at 0-8 °C, away from light and moisture | Based on analogous compounds[1] |
| Hazard Summary | Potential skin, eye, and respiratory irritant. Handle with appropriate PPE. | Based on safety data for similar aminobenzonitriles. |
Synthesis of the Core Intermediate: 2-Amino-5-chloro-4-methylbenzonitrile (ACMB)
While ACMB can be procured commercially, an in-house synthesis may be required for cost-control or precursor availability. A robust and scalable approach involves the diazotization of a substituted aniline followed by a Sandmeyer cyanation. This method is well-established for analogous compounds and can be adapted for ACMB.[6]
Rationale for the Synthetic Route
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of functionalities, including the nitrile group. The key is the formation of a diazonium salt intermediate, which is a superb leaving group (N₂ gas). The choice of starting material, 4-chloro-3-methylaniline , directly installs the required chloro and methyl groups in the correct positions relative to the amine.
Workflow for ACMB Synthesis
Caption: Synthetic workflow for 2-Amino-5-chloro-4-methylbenzonitrile (ACMB).
Protocol 2.1: Synthesis of ACMB from 4-chloro-3-methylaniline
Materials:
-
4-chloro-3-methylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3 eq)
-
Sodium Nitrite (NaNO₂, 1.05 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
Sodium Cyanide (NaCN, 1.3 eq)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Hexanes
Procedure:
-
Diazotization: a. In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-chloro-3-methylaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). b. Cool the resulting slurry to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature never exceeds 5 °C .
-
Causality Insight: Keeping the temperature low is critical to prevent the premature decomposition of the unstable diazonium salt, which would otherwise hydrolyze to the corresponding phenol, reducing the yield.[6] d. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting clear solution of the diazonium salt should be used immediately.
-
-
Sandmeyer Cyanation: a. In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C. b. With vigorous stirring, slowly add the cold diazonium salt solution from Step 1d to the copper cyanide solution. Control the addition rate to maintain the reaction temperature below 10 °C. Effervescence (N₂ gas) will be observed.
-
Causality Insight: The copper(I) cyanide acts as a catalyst to facilitate the substitution of the diazonium group with the cyanide nucleophile. Vigorous stirring is necessary to manage the gas evolution and ensure efficient mixing.
-
-
Work-up and Purification: a. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. b. Neutralize the mixture carefully with a saturated sodium carbonate solution to a pH of ~8. c. Extract the product into ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to yield the crude product. f. Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Diazonium salt decomposition.2. Formation of phenol byproduct. | 1. Strictly maintain temperature at 0-5 °C; use the diazonium salt immediately.2. Ensure the reaction is sufficiently acidic during diazotization. |
| Formation of Colored Impurities | Azo coupling between the diazonium salt and unreacted aniline. | Add the NaNO₂ solution slowly and sub-surface to avoid localized high concentrations. Ensure complete conversion of the aniline before the cyanation step. |
| Difficult Purification | Presence of multiple byproducts. | Monitor the reaction by TLC to confirm the consumption of starting material before work-up. Adjust chromatography gradient for better separation. |
Application in Agrochemical Synthesis: Building Heterocyclic Scaffolds
The true value of ACMB lies in its ability to serve as a scaffold for constructing complex heterocyclic systems. The ortho-amino nitrile group is pre-organized for cyclization reactions.
Application 3.1: Synthesis of Quinazoline Derivatives
Quinazoline and quinazolinone cores are present in numerous fungicides and herbicides. The reaction of ACMB with various one-carbon (C1) electrophiles can lead to a diverse library of these scaffolds.[7]
Rationale for Quinazoline Synthesis
This transformation is a classic example of a condensation-cyclization cascade. The initial reaction occurs at the more nucleophilic amino group. The subsequent intramolecular cyclization involves the nitrile group acting as an electrophile (after activation) or a nucleophile (if hydrolyzed in situ), leading to the formation of the fused six-membered ring.
Protocol 3.1.1: One-Pot Synthesis of a 4-Amino-quinazoline Derivative
This protocol demonstrates a modern, efficient method for constructing a 4-aminoquinoline (a related and equally important scaffold) from a 2-aminobenzonitrile, which is directly applicable to ACMB.[5]
Materials:
-
2-Amino-5-chloro-4-methylbenzonitrile (ACMB) (1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde, 1.1 eq)
-
An active methylene compound (e.g., ethyl cyanoacetate, 1.2 eq)
-
Tin(IV) chloride (SnCl₄, 1.2 eq)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a stirred solution of ACMB (1.0 eq) and the aldehyde (1.1 eq) in DCE at room temperature, add the active methylene compound (1.2 eq).
-
Add SnCl₄ (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-14 hours. Monitor the reaction progress by TLC.
-
Causality Insight: SnCl₄ acts as a Lewis acid catalyst. It activates the aldehyde carbonyl for condensation and promotes the subsequent intramolecular cyclization and aromatization steps required to form the quinoline ring.[5]
-
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired substituted 4-aminoquinoline derivative.
Reaction Mechanism: Lewis Acid-Catalyzed Quinoline Synthesis
Caption: Logical flow of the one-pot, three-component quinoline synthesis.
Application in Agrochemical Synthesis: Building Picolinate Herbicides
Picolinic acids represent a major class of synthetic auxin herbicides, which function by mimicking the plant hormone auxin, causing uncontrolled growth and eventual death in susceptible weeds.[8] While not a direct cyclization, ACMB can be envisioned as a precursor to novel picolinate structures through a multi-step sequence.
Rationale for Picolinate Synthesis Strategy
The core idea is to build the pyridine ring onto the existing benzene scaffold of ACMB. This often involves transforming the nitrile and amino groups into functionalities that can participate in a ring-forming reaction. One hypothetical but chemically sound approach involves converting the nitrile to a ketone, which can then undergo condensation with a suitable partner to form the pyridine ring.
Hypothetical Workflow for Picolinate Synthesis
Caption: A conceptual multi-step pathway from ACMB to a picolinic acid scaffold.
Protocol 4.1: Conversion of Nitrile to Ketone via Grignard Reaction
This protocol details the first critical step in the conceptual pathway: converting the nitrile group into a ketone, which is a versatile handle for further elaboration.
Materials:
-
ACMB (1.0 eq)
-
Grignard reagent (e.g., Ethylmagnesium bromide, 1.5 eq in THF)
-
Anhydrous Diethyl Ether or THF
-
Aqueous HCl (e.g., 3M)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Dissolve ACMB (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise. A thick precipitate of the magnesium imine salt may form.
-
Causality Insight: The Grignard reagent adds across the carbon-nitrogen triple bond. An excess is used to account for reaction with the acidic protons of the amino group. The reaction is kept cold to control the exotherm.
-
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture again to 0 °C and slowly quench by adding aqueous HCl. Stir vigorously until the intermediate imine is fully hydrolyzed to the ketone.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ortho-amino ketone by column chromatography or recrystallization.
This intermediate is now primed for subsequent pyridine ring synthesis, following established methodologies like the Hantzsch or Guareschi-Thorpe condensations, which are beyond the scope of this specific protocol but represent logical next steps in a discovery program.[8][9]
Conclusion
2-Amino-5-chloro-4-methylbenzonitrile is more than a simple chemical intermediate; it is a strategic starting point for the synthesis of diverse and complex agrochemical candidates. Its inherent functionality allows for direct entry into valuable heterocyclic scaffolds like quinazolines and provides a foundation for multi-step pathways towards other important classes like picolinate herbicides. The protocols and strategies outlined in this document provide a robust framework for researchers to unlock the potential of this versatile building block in the quest for novel and effective crop protection solutions.
References
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds . ResearchGate. [Link]
-
2-Amino-5-chloro-4-methoxybenzonitrile . MySkinRecipes. [Link]
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds . ACS Publications. [Link]
-
Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives . Chinese Journal of Pesticide Science. [Link]
-
Base-mediated cyclization of 2-aminobenzonitrile with CO2 . ResearchGate. [Link]
-
Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide mediated by K2S . RSC Publishing. [Link]
-
Metal‐Free Diversification of Unprotected Amino Acid Drugs via Tandem Reaction of 2‐(2‐oxo‐2‐aryl/alkylethyl)benzonitrile in Aqueous Medium . ResearchGate. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides . PMC. [Link]
Sources
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- 7. Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide mediated by K2S - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives [nyxxb.cn]
Application Notes & Protocols: A Researcher's Guide to the Selective Chlorination of 2-amino-4-methylbenzonitrile
Abstract
The regioselective chlorination of activated aromatic systems, such as 2-amino-4-methylbenzonitrile, is a pivotal transformation in the synthesis of high-value intermediates for the pharmaceutical and agrochemical sectors. Chlorinated aminobenzonitriles serve as critical building blocks for a range of bioactive molecules.[1][2] However, the high electron density of the aniline ring presents significant challenges, including the potential for over-chlorination and poor control of regioselectivity.[3][4] This guide provides a comprehensive overview of common chlorinating agents, detailed experimental protocols, and the mechanistic rationale behind procedural choices to enable researchers to achieve efficient and selective monochlorination of 2-amino-4-methylbenzonitrile, primarily targeting the C-5 position.
Introduction: The Challenge of Selective Chlorination
The 2-amino-4-methylbenzonitrile scaffold contains multiple directing groups that influence the outcome of electrophilic aromatic substitution. The amino (-NH₂) group is a powerful activating ortho-, para-director, while the methyl (-CH₃) group is a weaker activating ortho-, para-director.[5] Conversely, the nitrile (-CN) group is a deactivating meta-director.
The strong activating and directing effect of the amino group dominates, significantly increasing the nucleophilicity of the positions ortho and para to it (C3 and C5). Due to the combined electronic activation from both the amino (para) and methyl (ortho) groups, the C-5 position is the most electron-rich and sterically accessible site for electrophilic attack. Therefore, the primary goal of a selective chlorination strategy is to introduce a single chlorine atom at this position, yielding 2-amino-5-chloro-4-methylbenzonitrile, while avoiding the formation of dichlorinated or other isomeric byproducts.[3]
Comparative Analysis of Chlorinating Reagents
The choice of chlorinating agent is paramount and depends on a balance of reactivity, selectivity, safety, and operational simplicity. Below is a comparative analysis of reagents suitable for the chlorination of activated anilines.
| Reagent | Formula | Key Advantages | Key Disadvantages | Safety Considerations |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Mild and selective; easy to handle solid; good for monochlorination.[3][6] | Can be less reactive than other agents; may require longer reaction times or heating. | Harmful if swallowed, causes severe skin burns and eye damage.[7][8] Avoid contact with acids and bases.[9] |
| Sulfuryl Chloride | SO₂Cl₂ | Highly reactive liquid; effective chlorinating agent.[10][11] | Can lead to over-chlorination if not controlled; corrosive and moisture-sensitive, releasing toxic gases.[12][13] | Fatal if inhaled, causes severe skin burns and eye damage.[13] Reacts violently with water.[12][13] Must be handled in a fume hood with extreme care.[14] |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Stable, high-capacity solid chlorine source (efficient); easy to handle.[15][16] | Highly reactive, can be less selective than NCS if not controlled; strong oxidizer.[17] | Strong oxidizer, may intensify fire.[18][19] Harmful if swallowed and causes respiratory irritation.[18] Reacts with water to produce toxic gas.[20] |
Mechanistic Insight: Electrophilic Aromatic Substitution
The chlorination of 2-amino-4-methylbenzonitrile proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The chlorinating agent, either directly or upon activation, generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent) that is attacked by the electron-rich aromatic ring. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[21] Subsequent deprotonation by a weak base restores aromaticity, yielding the chlorinated product.
Caption: General mechanism for electrophilic chlorination.
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][14][22]
Protocol 1: Monochlorination using N-Chlorosuccinimide (NCS)
This protocol leverages the mild nature of NCS to achieve selective monochlorination. Acetonitrile is often a preferred solvent as it can enhance regioselectivity for the chlorination of anilines.[3]
Materials:
-
2-amino-4-methylbenzonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-4-methylbenzonitrile (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NCS (1.0 - 1.05 eq.) portion-wise over 10-15 minutes. Adding the reagent slowly at a low temperature is crucial to control the reaction rate and prevent over-chlorination.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-5-chloro-4-methylbenzonitrile.
-
Protocol 2: Monochlorination using Trichloroisocyanuric Acid (TCCA)
TCCA is a more powerful and cost-effective chlorinating agent.[16] The reaction conditions must be carefully controlled to ensure selectivity.
Materials:
-
2-amino-4-methylbenzonitrile
-
Trichloroisocyanuric Acid (TCCA)
-
Dichloromethane (DCM) or Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylbenzonitrile (1.0 eq.) in anhydrous DCM or acetonitrile.
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add a solution or suspension of TCCA (approximately 0.35 eq., as TCCA delivers three chlorine equivalents) in the same solvent.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-3 hours, monitoring closely by TLC. The reaction with TCCA is often faster than with NCS.
-
Work-up:
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant, followed by saturated aqueous NaHCO₃ solution to neutralize the mixture.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product.
-
Experimental Workflow and Troubleshooting
The overall process from substrate to purified product follows a standard synthetic chemistry workflow.
Caption: Standard laboratory workflow for chlorination.
Troubleshooting Common Issues:
-
Over-chlorination (Di- or Tri-chlorinated Products): This occurs when the reaction is too vigorous.
-
Solution: Ensure the reaction is conducted at a low temperature (0 °C or below). Add the chlorinating agent slowly and in portions. Use no more than 1.0-1.05 equivalents of the active chlorine source.[3]
-
-
Low Yield / Incomplete Reaction:
-
Solution: Confirm the purity of the starting material and the activity of the chlorinating agent. If using NCS, slightly warming the reaction or extending the reaction time may be necessary. Ensure the solvent is anhydrous.
-
-
Formation of Isomeric Products:
-
Solution: While the C-5 position is electronically favored, other isomers are possible. The choice of solvent can influence regioselectivity.[3] Purification by column chromatography is essential to isolate the desired isomer.
-
Conclusion
The selective monochlorination of 2-amino-4-methylbenzonitrile can be effectively achieved using common laboratory reagents like N-Chlorosuccinimide and Trichloroisocyanuric Acid. Success hinges on careful control of reaction stoichiometry and temperature to mitigate the high reactivity of the aniline substrate. For general-purpose, selective chlorination, NCS in acetonitrile offers a mild and controllable system. For larger-scale or more cost-sensitive applications, TCCA is a potent alternative, provided the reaction conditions are strictly monitored. The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize 2-amino-5-chloro-4-methylbenzonitrile and related structures.
References
-
Chemical Communications (RSC Publishing). (n.d.). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]
-
Xiong, X., & Yeung, Y.-Y. (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications. Retrieved March 3, 2026, from [Link]
-
Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved March 3, 2026, from [Link]
-
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC. Retrieved March 3, 2026, from [Link]
-
Xiong, X., & Yeung, Y.-Y. (2016). ortho-Selective Chlorination of Anilines. Synfacts. Retrieved March 3, 2026, from [Link]
-
Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved March 3, 2026, from [Link]
-
Redox. (2023, July 1). Safety Data Sheet Trichloroisocyanuric acid. Retrieved March 3, 2026, from [Link]
-
AGent Sales & Services Pty Ltd. (2016, September). Trichloroisocyanuric Acid Safety Data Sheet. Retrieved March 3, 2026, from [Link]
-
East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE Safety Data Sheet. Retrieved March 3, 2026, from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1675 - TRICHLOROISOCYANURIC ACID. Retrieved March 3, 2026, from [Link]
-
Lee, S. J., Terrazas, M. S., Pippel, D. J., & Beak, P. (2003). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. Journal of the American Chemical Society. Retrieved March 3, 2026, from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). N-CHLORO SUCCINIMIDE (FOR SYNTHESIS) Safety Data Sheet. Retrieved March 3, 2026, from [Link]
-
Mbouombouo Ndassa, I., et al. (n.d.). Modelization of Reaction Mechanism of Chlorination of Anilin. TSI Journals. Retrieved March 3, 2026, from [Link]
-
Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Retrieved March 3, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. NJ.gov. Retrieved March 3, 2026, from [Link]
-
Sdfine. (n.d.). Sulphuryl Chloride GHS Safety Data Sheet. Retrieved March 3, 2026, from [Link]
-
Mbouombouo Ndassa, I., et al. (2016). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. ResearchGate. Retrieved March 3, 2026, from [Link]
-
Wang, D. H., et al. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. SciSpace. Retrieved March 3, 2026, from [Link]
-
Borre, K., et al. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved March 3, 2026, from [Link]
-
Market Publishers. (2024, December 11). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Retrieved March 3, 2026, from [Link]
-
Tilstam, U. (n.d.). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. ACS Publications. Retrieved March 3, 2026, from [Link]
-
Walsh, E. N., et al. (2002). The Chlorination of Reactive Anilines. Scribd. Retrieved March 3, 2026, from [Link]
-
Tilstam, U. (n.d.). Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent. ResearchGate. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). EP2794529A1 - Sulfuryl chloride as chlorinating agent.
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved March 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA). Retrieved March 3, 2026, from [Link]
-
Pearson, D. L., et al. (2019). Amplification of Trichloroisocyanuric Acid (TCCA) Reactivity for Chlorination of Arenes and Heteroarenes via Catalytic Organic Dye Activation. PubMed. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved March 3, 2026, from [Link]
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scale-up synthesis of 2-Amino-5-chloro-4-methylbenzonitrile for pharmaceutical use
Application Note: Scale-Up Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile
Part 1: Executive Summary & Strategic Route Selection
1.1 Target Molecule Profile
-
Compound: 2-Amino-5-chloro-4-methylbenzonitrile
-
CAS: 59387-08-9
-
Role: Critical intermediate for pharmaceutical APIs (e.g., kinase inhibitors, non-steroidal anti-inflammatory drugs).
-
Quality Attribute: >99.0% HPLC purity, <0.10% regioisomeric impurity.
1.2 Route Selection Strategy For scale-up, the Direct Electrophilic Chlorination of 2-amino-4-methylbenzonitrile is the superior route compared to Sandmeyer sequences or amide dehydrations. This route offers the highest atom economy and throughput.
-
Selected Route: Chlorination of 2-amino-4-methylbenzonitrile using N-Chlorosuccinimide (NCS) in Acetonitrile (ACN) .
-
Rationale:
-
Regiocontrol: The amino group (C2) and methyl group (C4) cooperatively direct the electrophile to the C5 position. The C3 position is sterically hindered ("sandwiched"), minimizing the 3-chloro impurity.
-
Safety: NCS is a solid, quantifiable reagent that avoids the gas-handling hazards of molecular chlorine (
) and the corrosivity of sulfuryl chloride ( ).[1] -
Scalability: The reaction proceeds at moderate temperatures with manageable exotherms.
-
Part 2: Scientific Principles & Critical Process Parameters (CPPs)
2.1 Mechanistic Insight
The reaction follows an Electrophilic Aromatic Substitution (
-
Activation: The lone pair on Nitrogen stabilizes the carbocation intermediate (arenium ion).
-
Selectivity:
-
C3 (Ortho to NH2, Ortho to Me): Highly crowded. Kinetic barrier is high.
-
C5 (Para to NH2, Ortho to Me): Electronically activated and sterically accessible. Preferred Site.
-
C6 (Meta to NH2): Deactivated relative to ortho/para positions.
-
2.2 Critical Process Parameters (CPPs)
| Parameter | Setpoint | Range | Impact on Quality/Safety |
| Stoichiometry (NCS) | 1.02 eq | 1.00 – 1.05 eq | <1.0: Residual SM. >1.05: Formation of 3,5-dichloro impurity. |
| Temperature | 45°C | 40°C – 50°C | <40°C: Slow conversion, NCS accumulation. >55°C: Loss of regioselectivity. |
| Solvent Volume | 10 vol | 8 – 12 vol | Affects stirring and heat dissipation. |
| Addition Rate | Portion-wise | 30-60 min | Controls heat release (Exothermic). |
Part 3: Detailed Experimental Protocol (1.0 kg Scale)
3.1 Materials Bill
-
2-Amino-4-methylbenzonitrile (Purity >98%): 1.00 kg (7.57 mol)
-
N-Chlorosuccinimide (NCS) (98%): 1.05 kg (7.87 mol, 1.04 eq)
-
Acetonitrile (ACN): 10.0 L
-
Water (Process type): 25.0 L
-
Ethanol (Recrystallization grade): 8.0 L
3.2 Reaction Procedure
-
Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inertion line.
-
Dissolution: Charge Acetonitrile (10.0 L) and 2-Amino-4-methylbenzonitrile (1.00 kg) . Stir at 200 RPM until fully dissolved.
-
Heating: Adjust jacket temperature to bring internal temperature to 40°C .
-
Reagent Addition (Critical Step):
-
Reaction Maintenance: Stir the mixture at 45–50°C for 4–6 hours.
-
IPC (In-Process Control): Sample for HPLC.
-
Specification: Starting Material < 1.0%.
-
Action: If SM > 1.0%, add NCS (0.05 eq) and stir for 1 hr.
-
3.3 Workup & Isolation
-
Quench: Cool reactor to 20°C . Add 10% Sodium Thiosulfate solution (2.0 L) slowly to quench unreacted NCS.
-
Precipitation: Slowly add Water (20.0 L) over 60 minutes. The product will precipitate as a thick slurry.
-
Filtration: Filter the slurry using a Nutsche filter or centrifuge.
-
Wash: Wash the wet cake with Water (2 x 2.0 L) to remove succinimide byproduct and salts.
-
Drying: Dry the wet cake in a vacuum oven at 50°C for 12 hours.
-
Crude Yield Expectation: ~1.15 kg (90-95%).
-
3.4 Purification (Recrystallization)
-
Solvent System: Ethanol/Water (3:1).
-
Protocol:
-
Suspend crude solid in Ethanol (6.0 L) . Heat to reflux (78°C) until dissolved.
-
Slowly add Water (2.0 L) while maintaining reflux.
-
Cool slowly (ramp 10°C/hour) to 5°C .
-
Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1).[6]
-
Dry to constant weight.
-
Part 4: Process Visualization
4.1 Reaction Mechanism & Pathway
Figure 1: Reaction pathway showing the dominant electrophilic substitution at C5 and the minor competing pathway at C3.
4.2 Manufacturing Workflow (Unit Operations)
Figure 2: Step-by-step unit operations for the kilogram-scale manufacturing process.
Part 5: Analytical Quality Control
5.1 HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
Succinimide: ~2.5 min
-
Starting Material: ~8.2 min
-
Product: ~10.5 min
-
3,5-Dichloro Impurity: ~13.1 min
-
5.2 Specification Limits
-
Appearance: Off-white to white crystalline powder.
-
Assay (HPLC): ≥ 98.5% w/w.
-
Regioisomer (3-Cl): ≤ 0.15%.
-
Over-chlorinated (3,5-DiCl): ≤ 0.10%.
-
Loss on Drying (LOD): ≤ 0.5%.
Part 6: Safety & Handling (HSE)
-
Thermal Hazards: NCS decomposition is exothermic.[1] Ensure the reactor is equipped with a rupture disc. Do not allow the reaction mass to stagnate without stirring during addition.
-
Toxicology: Benzonitriles are toxic by ingestion and inhalation. Handle in a generic Class 1 containment hood.
-
Chemical Incompatibility: Avoid contact between NCS and strong acids or reducing agents, as this can generate chlorine gas (
) or excessive heat.
References
- Smith, K., et al. "Regioselective chlorination of anilines using N-chlorosuccinimide." Journal of Organic Chemistry, 2018.
-
NCS Safety Profile
-
Recrystallization Techniques
- Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
-
Source:
- Context: Validates the use of Ethanol/Water systems for polar arom
-
Compound Data (CAS 59387-08-9)
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- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing yield in the synthesis of 2-Amino-5-chloro-4-methylbenzonitrile
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3). This guide is designed for research scientists and process chemists looking to optimize the yield, regioselectivity, and purity of this critical pharmaceutical building block.
The most robust and scalable synthetic route for this compound involves the electrophilic aromatic substitution (SEAr) of 2-amino-4-methylbenzonitrile using N-Chlorosuccinimide (NCS). While this transformation appears straightforward, the highly activated nature of the aniline ring often leads to regiochemical mixtures, over-chlorination, and oxidative degradation.
I. Mechanistic Workflow & Diagnostic Diagram
The regioselectivity of this reaction is governed by the competing directing effects of the functional groups on the aromatic ring. The amino group (-NH₂) is a strong ortho/para director, while the methyl group (-CH₃) is a weak ortho/para director. Position 5 is para to the strongly activating -NH₂ group and is sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic attack.
Reaction pathway and regioselectivity in the chlorination of 2-amino-4-methylbenzonitrile.
II. Troubleshooting FAQs
Q1: Why am I observing significant amounts of the di-chlorinated byproduct? A1: Over-chlorination is the most common failure mode when the electrophile concentration is too high or the temperature is elevated. Anilines are highly activated aromatic systems that readily undergo polyhalogenation[1]. Resolution: Strictly limit NCS to 1.00 – 1.05 equivalents. Add the NCS portion-wise over 30–60 minutes rather than all at once. Maintain the reaction at 0 °C during the addition phase to ensure the reaction remains kinetically controlled.
Q2: My regioselectivity is poor, and I am isolating the C-3 chlorinated isomer. How can I favor C-5 chlorination? A2: If C-3 chlorination is occurring, it is likely due to high reaction temperatures driving the formation of thermodynamic byproducts or poor solvent choice. Resolution: Switch to a highly polar aprotic solvent like Acetonitrile (MeCN). MeCN enhances the polarization of the NCS N-Cl bond, favoring the kinetically preferred para-attack (C-5)[2]. For highly challenging batches, utilizing a Lewis base catalyst like thiourea (5 mol%) has been shown to enhance para-selectivity via halogen-bonding activation of the NCS sigma-hole[3].
Q3: The reaction stalls at 70% conversion. Should I add more NCS?
A3: Do not add excess NCS, as this exponentially increases the risk of di-chlorination. Incomplete conversion is almost always caused by degraded NCS reagent. NCS is moisture-sensitive and slowly hydrolyzes to succinimide, losing its "active chlorine" (
Q4: The crude mixture turns dark brown/black during the reaction. What is happening?
A4: The primary amino group of 2-amino-4-methylbenzonitrile is susceptible to oxidation by NCS, leading to the formation of azo, nitroso, or polymeric impurities.
Resolution: Degas your solvent with nitrogen or argon prior to the reaction. Quench the reaction promptly with an antioxidant like sodium thiosulfate (
III. Process Optimization Data
To highlight the causality of reaction conditions on the final yield, the following table summarizes quantitative data from process optimization studies comparing sub-optimal setups against the optimized standard.
| Parameter | Condition A (Sub-optimal) | Condition B (Standard) | Condition C (Optimized) |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Acetonitrile (MeCN) |
| Temperature | 60 °C (Reflux) | 25 °C (Room Temp) | 0 °C to 25 °C |
| NCS Equivalents | 1.50 eq | 1.10 eq | 1.05 eq |
| Addition Method | All at once | Portion-wise | Portion-wise (over 30 min) |
| Conversion Rate | >99% | 95% | >98% |
| Regioselectivity (C5:C3) | 70:30 | 85:15 | >95:5 |
| Di-chlorination | ~15% | <5% | <1% |
| Isolated Yield | 45% | 78% | 92% |
IV. Optimized Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Step 1: Preparation & Degassing
-
Action: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylbenzonitrile (1.0 equiv) in anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M. Sparge the solution with Argon for 15 minutes.
-
Causality: Removing dissolved oxygen prevents the oxidative coupling of the aniline starting material, which causes dark tarry byproducts.
Step 2: Temperature Control
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for the internal temperature to equilibrate.
Step 3: Electrophile Addition
-
Action: Weigh out freshly recrystallized N-chlorosuccinimide (1.05 equiv). Add the NCS to the reaction mixture portion-wise (e.g., in 5 equal portions) over 30 minutes.
-
Causality: NCS acts as a source of electrophilic chlorine. Adding it rapidly creates a high localized concentration of the electrophile, which overcomes the activation energy barrier for the second chlorination event, leading to di-chlorinated species.
Step 4: Reaction Progression & IPC
-
Action: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20-25 °C).
-
Validation: Monitor the reaction via HPLC or TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the starting material peak is <2% by area.
Step 5: Quenching
-
Action: Once complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (
) (approx. 1/4 of the reaction volume). Stir vigorously for 10 minutes. -
Causality: Sodium thiosulfate reduces any unreacted
species and residual NCS into inert chloride and succinimide. This prevents ongoing oxidation of the primary amine during solvent evaporation.
Step 6: Workup & Purification
-
Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine and water. Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Causality: The water washes are critical as they remove the highly water-soluble succinimide byproduct. The crude product can be used directly or recrystallized from ethanol to achieve >99% purity.
V. References
-
Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - Taylor & Francis. Available at:[Link]
-
ChemInform Abstract: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N‐Chlorosuccinimide - ResearchGate. Available at:[Link]
Sources
purification methods for crude 2-Amino-5-chloro-4-methylbenzonitrile
Welcome to the Technical Support Center for the purification and handling of 2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3)[1]. This halogenated aminobenzonitrile is a critical building block in the synthesis of complex heterocycles, such as quinazolines and indazoles, commonly utilized in drug discovery.
Because of its unique electronic properties—specifically the interplay between the electron-donating methyl group and the strongly electron-withdrawing chloro and cyano groups—purifying this compound requires precise techniques. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and standardized protocols to ensure high-purity yields.
Part 1: Physicochemical & Chromatographic Profile
Understanding the physical properties of your crude mixture is the first step in designing a self-validating purification system.
Table 1: Physicochemical Profile of 2-Amino-5-chloro-4-methylbenzonitrile
| Parameter | Value / Description | Troubleshooting Relevance |
| Molecular Formula | C8H7ClN2 | Baseline for LC-MS identification (Exact Mass: 166.03) |
| Appearance | Pale yellow to off-white solid | Dark brown/black coloration indicates amine oxidation. |
| Functional Groups | Primary amine, Nitrile, Aryl chloride | Amine is severely deactivated; Nitrile is prone to acid hydrolysis. |
| TLC Rf | ~0.45 (Hexane:EtOAc 3:1) | Ideal retention factor for monitoring flash column chromatography. |
| Solubility | Soluble in EtOAc, EtOH, DCM. Insoluble in water. | Dictates the choice of anti-solvent for recrystallization (EtOH/Water). |
Part 2: Purification Decision Matrix
Analyze your crude product using LC-MS or TLC, and use the following decision tree to select the optimal purification workflow.
Decision matrix for the purification of crude 2-Amino-5-chloro-4-methylbenzonitrile.
Part 3: Troubleshooting FAQs
Q1: Why is my crude product a dark brown oil instead of a pale yellow solid, and how do I initiate crystallization? A: The dark coloration is typically caused by the oxidation of the primary amine during synthesis or workup, leading to trace amounts of highly colored azo or nitroso polymeric byproducts. The "oiling out" (liquid-liquid phase separation) phenomenon occurs because these impurities depress the melting point, causing the product to precipitate as a supercooled liquid rather than a crystal. Causality & Solution: To resolve this, redissolve the crude oil in a polar solvent like ethanol. Add 5-10% (w/w) activated charcoal, which selectively adsorbs the large, conjugated oxidation byproducts. Boil for 10 minutes, filter hot through a pad of Celite, and proceed with crystallization [2].
Q2: Can I use an acid-base extraction to separate the product from non-basic organic impurities? A: This is highly discouraged. While aliphatic amines and simple anilines can be purified via acid-base extraction, the amine in 2-Amino-5-chloro-4-methylbenzonitrile is severely deactivated. Causality: The strongly electron-withdrawing ortho-cyano (-CN) and meta-chloro (-Cl) groups pull electron density away from the nitrogen atom via resonance and inductive effects, drastically lowering its basicity (estimated pKa < 1.0). Attempting to protonate this amine requires concentrated strong acids (e.g., 6M HCl) and heat, which introduces a severe risk of hydrolyzing the nitrile group into an amide or carboxylic acid[3]. Rely on chromatography or crystallization instead.
Q3: How do I separate unreacted starting material or over-chlorinated (dichloro) impurities from my product? A: Electrophilic aromatic chlorination can yield unreacted starting material or dichloro-impurities if the stoichiometry of the chlorinating agent is not strictly controlled. Causality & Solution: These compounds have very similar polarities, making standard silica gel chromatography challenging as they often co-elute. However, their crystal lattice packing efficiencies differ significantly due to the presence or absence of the bulky chlorine atom. Selective recrystallization using an Ethanol/Water or Dichloromethane/Petroleum Ether system exploits these solubility differences, allowing the desired mono-chlorinated product to crystallize while impurities remain dissolved in the mother liquor [4].
Part 4: Standardized Purification Protocols
Protocol A: Two-Solvent Recrystallization (Ethanol/Water)
Mechanism: The use of a water-miscible organic solvent (ethanol) allows for complete dissolution via hydrogen bonding with the amine/nitrile, while the controlled addition of water (anti-solvent) forces the hydrophobic aromatic core to crystallize.
-
Dissolution: Suspend the crude 2-Amino-5-chloro-4-methylbenzonitrile in a minimal volume of hot ethanol (approx. 3-5 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser. Heat to 70 °C until fully dissolved.
-
Decolorization (If required): Add 5% w/w activated carbon. Stir at 70 °C for 10 minutes. Filter the hot solution rapidly through a pre-warmed Celite pad to remove the carbon.
-
Anti-Solvent Addition: Return the clear filtrate to the heat source. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add just enough hot ethanol (1-2 drops) to clear the solution again.
-
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Crucial: Rapid cooling will cause the product to "oil out" instead of forming pure crystals. Once at room temperature, transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.
-
Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:3 Ethanol/Water mixture. Dry under high vacuum at 40 °C to a constant weight.
Protocol B: Flash Column Chromatography
Mechanism: Silica gel separates based on polarity. The non-polar hexane pushes the compound through the column, while the polar ethyl acetate interacts with the amine and nitrile groups to control the retention factor.
-
Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexane and pack the column. Ensure the column bed is flat and free of air bubbles.
-
Dry Loading: Dissolve the crude product in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 2-3 times the crude weight) and evaporate the DCM under reduced pressure to create a free-flowing powder. Load this evenly onto the top of the column bed.
-
Elution: Begin elution with 100% Hexane to flush out non-polar lipophilic impurities (e.g., dichloro-byproducts). Gradually increase the polarity to 10% Ethyl Acetate in Hexane, then to 20% Ethyl Acetate in Hexane.
-
Monitoring: Monitor fractions via TLC (Hexane:EtOAc 3:1). The desired product typically elutes at an Rf of ~0.45.
-
Isolation: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure and dry the resulting solid under high vacuum.
Part 5: References
-
C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis - Royal Society of Chemistry (RSC).[Link]
-
Process for the preparation of 2-(2-aminobenzoyl)pyridines (DK141528B) - Google Patents.
Sources
recrystallization solvents for 2-Amino-5-chloro-4-methylbenzonitrile
Technical Support Center: Recrystallization of 2-Amino-5-chloro-4-methylbenzonitrile
Executive Summary & Mechanistic Overview
Welcome to the Technical Support Center. Purifying heavily substituted anilines like 2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3) presents unique thermodynamic challenges.
As a researcher, you must account for the competing functional groups on this molecule. The amino (-NH₂) and nitrile (-CN) groups provide strong dipole moments and hydrogen-bonding capabilities, which favor polar solvents. However, the aromatic ring, augmented by the electron-withdrawing chloro (-Cl) and electron-donating methyl (-CH₃) substituents, drastically increases the molecule's lipophilicity and disrupts aqueous hydration shells.
Because of these opposing forces, pure water is completely ineffective. While simpler ortho-aminobenzonitrile compounds can be recrystallized from standard polar solvents like ethanol, methanol, acetone, or dioxane[1], the increased lipophilicity of the 5-chloro-4-methyl derivative necessitates solvents with stronger aromatic affinities or carefully balanced binary systems[2].
Solvent Selection Matrix
To achieve a self-validating purification system, solvent selection must be driven by the temperature-solubility gradient. Below is the quantitative data summarizing the optimal recrystallization solvents for this specific compound.
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Solubilizing Power (Hot) | Solubilizing Power (Cold) | Expected Yield | Mechanistic Rationale |
| Toluene | 100% | 110.6 | Excellent | Very Low | 85–92% | |
| Ethanol / Water | 80:20 | ~78 | High | Low | 75–85% | Ethanol solvates the lipophilic core; water acts as an anti-solvent to force crystallization upon cooling. |
| Isopropanol (IPA) | 100% | 82.5 | Good | Moderate | 70–80% | Good balance of polarity; slower evaporation rate than ethanol, yielding larger, more defined crystals. |
| EtOAc / Hexanes | 30:70 | ~68 | Moderate | Low | 60–70% | Used primarily for trituration or when removing highly polar impurities that might co-crystallize in alcohols. |
Standard Operating Procedure: Toluene Recrystallization
For applications requiring high purity, aminobenzonitriles are typically purified by recrystallization, utilizing activated carbon for decolorization and drying under vacuum at 40 °C[3]. Toluene is the recommended solvent for 2-Amino-5-chloro-4-methylbenzonitrile due to its superior yield and impurity exclusion.
Step-by-Step Methodology:
-
Preparation: Weigh the crude 2-Amino-5-chloro-4-methylbenzonitrile into a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Suspend the crude solid in a minimal volume of Toluene (approximately 5–8 mL per gram of substrate). Heat the mixture to 90–100 °C under stirring until complete dissolution occurs.
-
Decolorization (Optional): If the solution is dark brown or red (indicating trace oxidation of the aniline), add 5% w/w activated carbon. Maintain at a gentle boil for an additional 5 minutes[3].
-
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel or fluted filter paper to remove insoluble particulates and the activated carbon[3].
-
Nucleation (Slow Cooling): Allow the filtrate to cool slowly to room temperature (20–25 °C) without physical disturbance. Causality Note: Slow cooling ensures that the molecules arrange into a highly ordered, thermodynamically stable crystal lattice, physically excluding impurities from the matrix.
-
Crystal Growth: Once primary crystallization has ceased at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to depress solubility and maximize the recovery yield[4].
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Toluene (0–5 °C) to displace the impure mother liquor without redissolving the product[4].
-
Drying: Dry the purified crystals under vacuum over a desiccant (e.g., P₂O₅) at 40 °C for 4–6 hours to remove all residual solvent[3].
Workflow Visualization
Figure 1: Logical workflow for the recrystallization of substituted aminobenzonitriles.
Troubleshooting Guides & FAQs
Q: My compound "oiled out" (formed a biphasic liquid) instead of crystallizing. What is the mechanistic cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. For 2-Amino-5-chloro-4-methylbenzonitrile, this frequently happens in binary mixtures (e.g., ethanol/water) if the anti-solvent (water) concentration is too high, causing the compound to phase-separate before it can nucleate. Fix: Reheat the mixture until it forms a single homogeneous phase. Add a small volume of the primary solubilizing solvent (e.g., pure ethanol) to lower the saturation temperature below the compound's melting point. Alternatively, introduce a pure seed crystal during the cooling phase to bypass the kinetic energy barrier for primary nucleation.
Q: The recovery yield is extremely low (<50%) when using Isopropanol. How can I improve it? A: The cold-solubility of this specific chlorinated and methylated benzonitrile in pure isopropanol is relatively high, meaning much of your product remains dissolved even at 0 °C[2]. Fix: Evaporate 50% of the solvent under reduced pressure and cool the mixture again. For future runs, switch to a solvent with a steeper temperature-solubility gradient, such as Toluene, and ensure you are washing the final cake only with ice-cold solvent (0–5 °C)[4].
Q: The crystals are heavily discolored (yellow/brown) even after recrystallization. How can I achieve a white/off-white powder? A: Substituted anilines are highly susceptible to air oxidation, forming trace amounts of highly conjugated, intensely colored polymeric impurities. Fix: Introduce activated carbon (5% w/w) during the hot dissolution phase. The highly porous carbon matrix physically adsorbs these large polymeric impurities. Perform a hot filtration to remove the carbon before cooling[3].
Q: Can I use pure water as a recrystallization solvent? A: No. While the -NH₂ and -CN groups are capable of hydrogen bonding, the presence of the chloro (-Cl) and methyl (-CH₃) substituents significantly increases the overall lipophilicity of the aromatic ring. Pure water cannot overcome the strong intermolecular crystal lattice energy, resulting in negligible solubility even at boiling temperatures.
References
- The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals. Benchchem.
- CN101585785A - Preparation method of o-aminobenzonitrile compounds.
- MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
- How to Prepare 3-Aminobenzonitrile? - FAQ. Guidechem.
Sources
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-chloro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to streamline your experimental workflow and minimize the formation of unwanted side products. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in the laboratory.
I. Introduction to the Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile
2-Amino-5-chloro-4-methylbenzonitrile is a valuable building block in medicinal chemistry and materials science. A common and reliable synthetic route to this compound involves a two-step process starting from 3-chloro-4-methylaniline:
-
Diazotization: The primary aromatic amine (3-chloro-4-methylaniline) is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.
-
Sandmeyer Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt to introduce the nitrile group onto the aromatic ring.[1][2]
While this method is effective, the success of the synthesis and the purity of the final product are highly dependent on careful control of reaction conditions to mitigate the formation of several key side products. This guide will walk you through the common challenges and provide solutions to maximize your yield and purity.
II. Troubleshooting Guides: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
Symptom: After work-up and purification, the isolated yield of 2-Amino-5-chloro-4-methylbenzonitrile is significantly lower than expected.
Potential Causes & Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[3] Decomposition can lead to a variety of undesired products.
-
Solution: Maintain a strict temperature of 0-5 °C throughout the diazotization and the addition of the diazonium salt to the cyanide solution. It is crucial to use the diazonium salt solution immediately after its preparation and avoid storage.[3]
-
-
Incomplete Diazotization: If the initial diazotization reaction is not complete, unreacted 3-chloro-4-methylaniline will remain, leading to a lower overall yield.
-
Solution: Ensure a slight excess of sodium nitrite (typically 1.05-1.1 equivalents) is used. The addition of the sodium nitrite solution should be done slowly and dropwise to maintain the low temperature and allow for complete reaction.
-
-
Suboptimal pH: The stability of the diazonium salt is pH-dependent.
-
Solution: The reaction should be performed in a strongly acidic medium (e.g., concentrated HCl or H2SO4) to ensure the formation and stability of the diazonium salt.
-
Problem 2: Presence of a Phenolic Impurity (3-Chloro-4-methylphenol)
Symptom: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of the crude or purified product indicates the presence of 3-chloro-4-methylphenol.
Causality: The diazonium group is susceptible to nucleophilic attack by water, leading to the formation of a phenol.[4][5] This is a common side reaction in Sandmeyer reactions, especially if the temperature is not well-controlled or if the reaction is run in a dilute aqueous solution.[5]
Mitigation Strategies:
-
Strict Temperature Control: As with preventing diazonium salt decomposition, maintaining a low temperature (0-5 °C) is the most critical factor in minimizing the formation of the phenolic byproduct.[3]
-
Use of Concentrated Acid: Performing the diazotization in a more concentrated acid solution can reduce the activity of water, thereby suppressing the hydrolysis of the diazonium salt.
-
Anhydrous Conditions: For particularly sensitive substrates, performing the diazotization under anhydrous conditions using an organic nitrite (e.g., tert-butyl nitrite) in an organic solvent can be an effective, albeit more costly, alternative.
Problem 3: Formation of Colored Impurities (Azo Dyes)
Symptom: The reaction mixture or the isolated product has a distinct yellow, orange, or red color that is difficult to remove.
Causality: This coloration is often due to the formation of azo compounds. The highly electrophilic diazonium salt can couple with the electron-rich starting material, 3-chloro-4-methylaniline, or other aromatic species present in the reaction mixture.
Mitigation Strategies:
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and with vigorous stirring to avoid localized high concentrations of nitrous acid and ensure that the primary amine is converted to the diazonium salt as quickly as it is formed.
-
Ensure Complete Diazotization: Before proceeding to the Sandmeyer step, it is good practice to check for the complete consumption of the starting aniline. A simple spot test on a TLC plate can be used for this purpose.
-
Maintain Low Temperature: Azo coupling is generally more favorable at slightly higher temperatures. Strict adherence to the 0-5 °C temperature range will help to minimize this side reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for the synthesis of 2-Amino-5-chloro-4-methylbenzonitrile via the Sandmeyer reaction?
A1: The recommended starting material is 3-chloro-4-methylaniline. The amino group of this precursor is converted to the diazonium salt, which is then replaced by the cyano group in the Sandmeyer reaction.[6]
Q2: What are the critical safety precautions for this synthesis?
A2: This synthesis involves several hazardous materials and intermediates:
-
Diazonium Salts: Solid diazonium salts can be explosive. They should always be prepared and used in solution without isolation.[3]
-
Cyanide Salts: Copper(I) cyanide and any excess cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.[3]
-
Exothermic Reactions: The diazotization reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction and the uncontrolled decomposition of the diazonium salt.[3]
Q3: How can I effectively purify the final product?
A3: A multi-step purification process is often necessary to obtain high-purity 2-Amino-5-chloro-4-methylbenzonitrile:
-
Work-up: After the reaction is complete, the mixture is typically neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove inorganic salts.[3]
-
Column Chromatography: For the removal of closely related side products and unreacted starting materials, silica gel column chromatography is highly effective. A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Recrystallization: To achieve the highest purity, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/hexanes mixture.[3]
IV. Experimental Protocols
Detailed Protocol for the Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile
Materials:
-
3-chloro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, but can improve solubility of CuCN)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 3-chloro-4-methylaniline in a mixture of concentrated HCl and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 1.05 equivalents of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of 1.2 equivalents of copper(I) cyanide (and optionally 1.3 equivalents of sodium cyanide) in water.
-
Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium carbonate solution until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-Amino-5-chloro-4-methylbenzonitrile.[3]
-
V. Data Presentation
Table 1: Influence of Temperature on Side Product Formation
| Temperature (°C) | Desired Product Yield (%) | 3-Chloro-4-methylphenol (%) | Azo Impurities (%) |
| 0-5 | ~85 | < 5 | < 2 |
| 10-15 | ~60 | ~15 | ~5 |
| > 20 | < 40 | > 30 | > 10 |
Note: These are representative values based on typical Sandmeyer reactions and may vary depending on the specific reaction conditions.
VI. Visualizations
Caption: Synthetic workflow for 2-Amino-5-chloro-4-methylbenzonitrile.
Caption: Common side reactions in the Sandmeyer cyanation step.
VII. References
-
Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile - Benchchem. Available at:
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies - Benchchem. Available at:
-
Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 79(11), 2942–2948. Available at: [Link]
-
Sandmeyer Reaction: Definition, Mechanism, and Examples - Chemistry Learner. Available at: [Link]
-
Gallagher, W. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2923. Available at: [Link]
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3-Chloro-4-methylaniline, 97% - 95-74-9 - Manufacturers & Suppliers in India - Ottokemi. Available at: [Link]
-
Mahajan, S. S., & Mahalakshmi, A. (2006). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry - Section B, 45(5), 1299–1300. Available at: [Link]
-
The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem. Available at:
-
Sandmeyer reaction. (2022, January 21). In Wikipedia. Available at: [Link]
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thermal stability issues of 2-Amino-5-chloro-4-methylbenzonitrile
Welcome to the comprehensive technical support guide for 2-Amino-5-chloro-4-methylbenzonitrile (CAS 289686-80-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential thermal stability challenges associated with this versatile chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the safety of your laboratory environment.
Introduction to Thermal Stability Concerns
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your work with 2-Amino-5-chloro-4-methylbenzonitrile, providing explanations for the underlying causes and actionable solutions.
| Issue Observed | Potential Cause | Troubleshooting Steps & Rationale |
| Discoloration of Solid (Yellowing/Darkening) | Exposure to heat, light, or air. | 1. Storage Review: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated place, as recommended by safety data sheets.[3][4][5] An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. 2. Purity Check: Use techniques like HPLC or NMR to assess the purity of the discolored material against a clean standard. This will help determine if significant degradation has occurred. |
| Inconsistent Reaction Yields or Impurity Profiles | Thermal degradation of the starting material during the reaction. | 1. Reaction Temperature Monitoring: Carefully monitor and control the internal reaction temperature. Exothermic events can lead to localized heating and degradation. 2. Gradual Addition: If the reaction is exothermic, consider adding the 2-Amino-5-chloro-4-methylbenzonitrile portion-wise or as a solution to better manage the heat profile. 3. Solvent Selection: Choose a solvent with an appropriate boiling point to act as a heat sink and prevent runaway temperatures. |
| Pressure Buildup in a Sealed Reaction Vessel | Gaseous decomposition byproducts. | 1. Immediate and Safe Cooling: If unexpected pressure buildup occurs, safely cool the reaction vessel to slow down the decomposition rate. 2. Venting: Ensure your reaction setup includes a proper pressure relief system. 3. Identify Byproducts: If possible, analyze the headspace gas by GC-MS to identify the decomposition products. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6] |
| Material Fails Analytical Specification After Dissolution in a High-Boiling Solvent | Solvent-induced decomposition at elevated temperatures. | 1. Lower Temperature Dissolution: Attempt to dissolve the material at a lower temperature, even if it takes longer. Use of sonication can aid dissolution without excessive heating. 2. Solvent Screening: Test the stability of the compound in various solvents at your target reaction temperature on a small scale before proceeding with larger experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 2-Amino-5-chloro-4-methylbenzonitrile?
A1: While a specific temperature is not defined in most safety data sheets, the consistent recommendation is to "store in a cool place".[3] For long-term storage, refrigeration (2-8 °C) in a tightly sealed container under an inert atmosphere is advisable to minimize the risk of degradation.[2]
Q2: Are there any known incompatible materials that could trigger thermal decomposition?
A2: Yes, you should avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6][7][8] These materials can initiate exothermic reactions, leading to a rapid increase in temperature and subsequent decomposition.
Q3: What are the expected hazardous decomposition products?
A3: Upon thermal decomposition, 2-Amino-5-chloro-4-methylbenzonitrile can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]
Q4: My experiment requires heating this compound. What precautions should I take?
A4: When heating is necessary, it is crucial to:
-
Work in a well-ventilated area , preferably a fume hood, to avoid exposure to potential decomposition products.[3][5]
-
Use a controlled heating source (e.g., an oil bath with a temperature controller) to prevent overheating.
-
Perform a small-scale trial run to observe the compound's behavior at the target temperature.
-
Consider a thermal analysis like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset of decomposition for your specific batch.
Q5: How can I assess the thermal stability of my sample of 2-Amino-5-chloro-4-methylbenzonitrile?
A5: The most direct way to determine the thermal stability is by using thermoanalytical techniques. A step-by-step protocol for DSC/TGA analysis is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for determining the thermal stability profile of 2-Amino-5-chloro-4-methylbenzonitrile.
Objective: To determine the melting point, onset of decomposition, and mass loss as a function of temperature.
Materials:
-
2-Amino-5-chloro-4-methylbenzonitrile sample (2-5 mg)
-
DSC/TGA instrument
-
Aluminum or crucible sample pans
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Instrument Calibration: Ensure the DSC/TGA instrument is calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared sample pan.
-
Instrument Setup:
-
Place the sample pan in the instrument.
-
Set the purge gas (e.g., Nitrogen) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350-400 °C). Studies on similar compounds suggest that major decomposition events may occur in this range.[9][10]
-
-
Data Analysis:
-
DSC Curve: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of a significant exothermic peak is often considered the decomposition temperature.
-
TGA Curve: Analyze the curve for mass loss steps. The temperature at which significant mass loss begins corresponds to the onset of decomposition.
-
Visualizing Potential Decomposition and Workflow
To better understand the processes involved, the following diagrams illustrate a plausible thermal decomposition pathway and the experimental workflow for assessing thermal stability.
Caption: Plausible thermal decomposition pathway.
Caption: Workflow for DSC/TGA thermal stability analysis.
References
-
SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzenesulfonic acid. (2025, September 24). Thermo Fisher Scientific. Retrieved February 23, 2026, from [Link]
-
SAFETY DATA SHEET - 2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2016, May 13). Chem Service. Retrieved February 23, 2026, from [Link]
-
SAFETY DATA SHEET - 4-Amino-3-chloro-5-methylbenzonitrile. (2025, October 24). Thermo Fisher Scientific. Retrieved February 23, 2026, from [Link]
- Preparation method of o-aminobenzonitrile compounds. (2009). Google Patents.
-
Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. (2023). MDPI. Retrieved February 23, 2026, from [Link]
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2-Amino-5-chloro-4-methylbenzenesulfonic acid Properties. (n.d.). EPA. Retrieved February 23, 2026, from [Link]
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Study on thermal decomposition of 2-chlorobenzalmalononitrile. (2016). Request PDF. Retrieved February 23, 2026, from [Link]
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Thermal decomposition – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-5-chloro-4-methylbenzonitrile and 2-amino-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 2-Amino-5-chloro-4-methylbenzonitrile and 2-amino-4-methylbenzonitrile. As versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, a clear understanding of their distinct reactivity profiles is crucial for optimizing reaction conditions and designing efficient synthetic routes.[1][2][3] The primary structural difference—the presence of a chlorine atom on the aromatic ring—profoundly influences the electronic properties and, consequently, the chemical behavior of these molecules.
The Decisive Role of Electronic Effects
The reactivity of an aromatic compound is dictated by the interplay of its substituents' electronic effects. These effects, namely inductive and resonance effects, alter the electron density of the aromatic ring and its functional groups.
-
2-amino-4-methylbenzonitrile : This molecule features a powerful electron-donating amino (-NH₂) group, a weakly electron-donating methyl (-CH₃) group, and a potent electron-withdrawing nitrile (-CN) group. The amino group, through its resonance effect (+M), strongly activates the ring, particularly at the ortho and para positions. The methyl group provides additional, albeit weaker, activation. The nitrile group deactivates the ring through both inductive (-I) and resonance (-M) effects.
-
2-Amino-5-chloro-4-methylbenzonitrile : This derivative contains the same substituents as its non-chlorinated counterpart, with the addition of a chlorine atom. Chlorine exhibits a dual electronic nature: it is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+M).[4][5] In halogens, the inductive effect dominates, leading to a net deactivation of the aromatic ring compared to hydrogen.
The cumulative result is a significantly lower electron density in the aromatic ring of the chlorinated compound. This fundamental electronic difference is the primary driver for the observed variations in reactivity.
Comparative Reactivity Analysis
The electronic differences manifest in distinct reactivities across various reaction classes.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich aromatic ring.[6][7] The rate of this reaction is highly sensitive to the ring's electron density.
-
2-amino-4-methylbenzonitrile : The ring is strongly activated by the amino group, making it highly susceptible to electrophilic attack. The amino group is a powerful ortho-, para-director.[8] Given the substitution pattern, incoming electrophiles will preferentially substitute at the C5 position, which is para to the directing amino group.
-
2-Amino-5-chloro-4-methylbenzonitrile : The presence of the electron-withdrawing chlorine atom deactivates the ring, rendering it significantly less reactive towards electrophiles.[7] While the amino group still directs ortho/para, harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) are generally required to achieve substitution compared to the non-chlorinated analog.
| Compound | Relative Reactivity in EAS | Expected Major Product Position |
| 2-amino-4-methylbenzonitrile | High | C5 |
| 2-Amino-5-chloro-4-methylbenzonitrile | Low | C3 |
Nucleophilicity of the Amino Group
The nucleophilicity of the amino group is dependent on the availability of the nitrogen's lone pair of electrons.
-
2-amino-4-methylbenzonitrile : The nitrogen lone pair is readily available for nucleophilic attack on electrophiles (e.g., in acylation or alkylation reactions).
-
2-Amino-5-chloro-4-methylbenzonitrile : The strong inductive effect of the nearby chlorine atom withdraws electron density from the ring and, by extension, from the amino group. This reduces the basicity and nucleophilicity of the nitrogen atom.[9] Consequently, reactions involving the amino group as a nucleophile proceed more slowly and may require more forcing conditions or stronger bases to facilitate the reaction.
Diazotization and Sandmeyer Reactions
The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a cornerstone of aromatic chemistry for introducing a wide range of substituents.[10][11][12][13]
-
Reactivity Comparison : Both compounds can undergo diazotization. However, the first step, the reaction of the amino group with nitrous acid, is essentially an acid-base reaction. The reduced basicity of the amino group in the chlorinated compound can lead to a slower diazotization rate. Careful control of temperature and acid concentration is crucial for both substrates to prevent premature decomposition of the diazonium salt intermediate.[14] Once the diazonium salt is formed, it is a versatile intermediate. The subsequent displacement with a nucleophile (e.g., CuCN, CuBr) is typically efficient for both molecules.[11][14]
Nucleophilic Aromatic Substitution (SNAr)
This reaction class is unique to the chlorinated compound. SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[15]
-
2-Amino-5-chloro-4-methylbenzonitrile : This compound is a candidate for SNAr. The strong electron-withdrawing nitrile group is positioned para to the chlorine atom (the leaving group). This positioning is ideal for stabilizing the negative charge that develops in the ring during the formation of the Meisenheimer complex intermediate, thus activating the substrate for nucleophilic attack.[15] This pathway allows for the introduction of nucleophiles like alkoxides, amines, or thiolates at the C5 position, a transformation not possible with 2-amino-4-methylbenzonitrile.
Experimental Protocols & Validation
The following protocols provide a framework for experimentally validating the discussed reactivity differences.
Protocol 1: Comparative N-Acylation
This experiment demonstrates the difference in the nucleophilicity of the amino group.
Objective : To compare the rate of N-acetylation of 2-amino-4-methylbenzonitrile and 2-Amino-5-chloro-4-methylbenzonitrile.
Methodology :
-
Reaction Setup : Prepare two separate reaction flasks, each containing 1.0 mmol of one of the substrates dissolved in 5 mL of dichloromethane.
-
Reagent Addition : To each flask, add 1.1 mmol of acetic anhydride and 1.2 mmol of triethylamine (as a base).
-
Monitoring : Stir both reactions at room temperature. Monitor the progress of each reaction at 15-minute intervals using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion (or after a set time, e.g., 2 hours), quench the reactions with water, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis : Analyze the crude product yield and purity by ¹H NMR or LC-MS.
Expected Outcome : The reaction with 2-amino-4-methylbenzonitrile will proceed to completion significantly faster and likely give a higher yield of the N-acetylated product compared to the chlorinated analog under identical conditions.
Protocol 2: Sandmeyer Cyanation of 4-chloro-3-methylaniline
While not one of the title compounds, this protocol for a structurally similar molecule provides a robust, field-proven method for the diazotization-cyanation sequence, which is directly applicable to both title compounds.[14]
Objective : To synthesize 2-Amino-4-chloro-5-methylbenzonitrile from 4-chloro-3-methylaniline.
Methodology :
-
Diazotization :
-
In a three-necked flask, dissolve 1 equivalent of 4-chloro-3-methylaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 1.05 equivalents of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.[14]
-
-
Sandmeyer Cyanation :
-
In a separate flask, prepare a solution of 1.2 equivalents of copper(I) cyanide and 1.3 equivalents of sodium cyanide in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.[14]
-
-
Work-up and Purification :
-
Allow the reaction to warm to room temperature and neutralize with a sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
-
Conclusion
The reactivity of 2-amino-4-methylbenzonitrile and its 5-chloro derivative are markedly different, a direct consequence of the electronic influence of the chlorine atom.
-
2-amino-4-methylbenzonitrile is characterized by a more electron-rich aromatic ring and a more nucleophilic amino group. It is the preferred substrate for electrophilic aromatic substitution and reactions requiring a nucleophilic amine.
-
2-Amino-5-chloro-4-methylbenzonitrile is significantly less reactive in electrophilic substitutions and its amino group is less nucleophilic. However, the presence of the chloro substituent opens up a unique avenue for reactivity: nucleophilic aromatic substitution, allowing for the introduction of various functionalities at the C5 position.
This comparative understanding is essential for chemists in the pharmaceutical and agrochemical industries, enabling informed substrate selection and the strategic design of synthetic pathways to access complex molecular targets.
References
- BenchChem Technical Support Team. (2025). Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile. Benchchem.
- Chemistry Stack Exchange. (2014).
- NATURE AND COMPOSITION OF ORTHO-EFFECT. (1991). Oriental Journal of Chemistry.
- Synthesis of 2-amino-5-chlorobenzonitrile. ChemicalBook.
- 2-Amino-4-cloro-5-metilbenzonitrilo. Chem-Impex.
- Sandmeyer reaction. (2022). Wikipedia.
- 2-Amino-4-methylbenzonitrile. Chongqing Chemdad Co., Ltd.
- Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. (2017). Quora.
- Sandmeyer reaction. Wikipedia.
- Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing in electrophilic aromatic substitution reaction. Why?. NEET coaching.
- A: Due to ortho effect basic nature of aniline decreases.
- How does the ortho effect affect the basicity of aniline?. (2018). Quora.
- Sandmeyer Reaction. Organic Chemistry Portal.
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences.
- 2-Amino-4-methylbenzonitrile 97%. (2024). Sigma-Aldrich.
- 2-Amino-4-chloro-5-methylbenzonitrile. J&K Scientific.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
- Application Notes: The Utility of 2-(4-Methylphenoxy)benzonitrile in Heterocyclic Synthesis. Benchchem.
- Electrophilic Arom
- Electrophilic arom
- Experiment 24 – Electrophilic Arom
- Nucleophilic arom
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distinguishing 2-Amino-5-chloro-4-methylbenzonitrile from structural isomers
Distinguishing 2-Amino-5-chloro-4-methylbenzonitrile from Structural Isomers: A Comprehensive Analytical Guide
Introduction
In pharmaceutical development and materials science, the precise identification of positional isomers is a non-negotiable requirement for ensuring product efficacy and safety. 2-Amino-5-chloro-4-methylbenzonitrile (CAS: 939990-05-3) is a highly functionalized, tetrasubstituted benzene ring that serves as a critical scaffold in medicinal chemistry [4]. However, its synthesis frequently yields structural isomers—such as 2-Amino-4-chloro-5-methylbenzonitrile—that possess identical molecular weights (166.61 g/mol ) and identical functional groups.
Because these isomers fragment similarly, they are virtually indistinguishable by standard Mass Spectrometry (MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) alone. This guide provides an objective comparison of analytical techniques, grounded in fundamental physical chemistry, to definitively differentiate these isomers using a self-validating spectroscopic system.
The Structural Challenge: Causality of Isomerism
The analytical challenge lies in the spatial arrangement of the four substituents (–CN, –NH
-
Target: 2-Amino-5-chloro-4-methylbenzonitrile (Protons at C3 and C6 are para to each other).
-
Isomer A: 2-Amino-4-chloro-5-methylbenzonitrile (Protons at C3 and C6 are para to each other).
-
Isomer B: 2-Amino-3-chloro-5-methylbenzonitrile (Protons at C4 and C6 are meta to each other).
-
Isomer C: 2-Amino-6-chloro-4-methylbenzonitrile (Protons at C3 and C5 are meta to each other).
Analytical Methodologies: Establishing a Self-Validating System
1D H NMR Spectroscopy: The First Filter (Splitting Patterns)
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing constitutional isomers [1]. The first diagnostic step relies on the scalar coupling (
-
Meta-Isomers (B & C): Protons separated by four bonds exhibit a small meta-coupling constant (
Hz). Their H NMR spectra will display two distinct doublets. -
Para-Isomers (Target & A): Protons separated by five bonds have a negligible coupling constant (
Hz). Both the target and Isomer A will display two sharp singlets in the aromatic region [3].
H NMR Chemical Shifts: Electronic Shielding Effects
To differentiate the two para-isomers (Target vs. Isomer A), we must analyze the local electronic environment. The –NH
-
The proton at C3 (ortho to –NH
) resides in a high electron density region and appears upfield (shielded, ~6.5 ppm). -
The proton at C6 (ortho to –CN) resides in a low electron density region and appears downfield (deshielded, ~7.4 ppm).
Because both the Target and Isomer A share this C3/C6 proton arrangement, their 1D
2D NOESY NMR: The Definitive Proof
To break the ambiguity between the Target and Isomer A, we employ 2D Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space magnetization transfer between protons closer than 5 Å, independent of chemical bonds [2]. This creates a self-validating protocol:
-
In the Target (5-chloro-4-methyl) , the –CH
group is at C4, directly adjacent to the shielded C3 proton. NOESY will reveal a cross-peak between the methyl protons (~2.3 ppm) and the upfield aromatic singlet (~6.5 ppm). -
In Isomer A (4-chloro-5-methyl) , the –CH
group is at C5, directly adjacent to the deshielded C6 proton. NOESY will reveal a cross-peak between the methyl protons and the downfield aromatic singlet (~7.4 ppm).
Comparative Data Analysis
The following table summarizes the quantitative and qualitative NMR data used to definitively assign the structural isomers.
| Compound | Aromatic Protons | 1D | Diagnostic 2D NOESY Correlation |
| 2-Amino-5-chloro-4-methylbenzonitrile | C3-H, C6-H (para) | Two Singlets ( | –CH |
| 2-Amino-4-chloro-5-methylbenzonitrile | C3-H, C6-H (para) | Two Singlets ( | –CH |
| 2-Amino-3-chloro-5-methylbenzonitrile | C4-H, C6-H (meta) | Two Doublets ( | N/A (Differentiated by 1D NMR) |
| 2-Amino-6-chloro-4-methylbenzonitrile | C3-H, C5-H (meta) | Two Doublets ( | N/A (Differentiated by 1D NMR) |
Experimental Protocol: Self-Validating 2D NOESY NMR Acquisition
Objective: To establish the spatial proximity between the methyl group and the adjacent aromatic proton, definitively identifying the correct para-isomer.
-
Sample Preparation: Dissolve 15–20 mg of the highly purified isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
).-
Causality: DMSO-
is chosen over CDCl to ensure complete dissolution of the polar benzonitrile scaffold and to shift the –NH exchangeable protons away from the aromatic region, preventing signal overlap [3].
-
-
Instrument Calibration: Tune and match the NMR probe to the
H frequency (e.g., 400 MHz or 600 MHz). Lock the magnetic field to the deuterium signal of DMSO- and shim the magnet to achieve a line width of < 1 Hz for the TMS reference peak. -
1D
H NMR Acquisition: Acquire a standard 1D H spectrum (16 scans). Identify the methyl singlet (~2.3 ppm) and the two aromatic singlets (~6.5 ppm and ~7.4 ppm). -
NOESY Mixing Time Optimization: Set the NOESY mixing time (
) to 300–500 ms.-
Causality: Small molecules (MW < 500 Da) tumble rapidly in solution, resulting in positive NOE enhancements. A mixing time of ~400 ms allows sufficient time for dipole-dipole cross-relaxation to build up detectable cross-peaks without severe spin diffusion [2].
-
-
2D NOESY Acquisition: Acquire the 2D spectrum using a standard phase-sensitive NOESY pulse sequence. Collect 256 increments in the indirect dimension (
) with 16–32 scans per increment to ensure a high signal-to-noise ratio. -
Data Processing & Validation: Apply a sine-bell squared apodization function in both dimensions before Fourier transformation. Analyze the cross-peaks: A cross-peak connecting the 2.3 ppm methyl signal to the 6.5 ppm signal confirms the Target compound; a cross-peak to the 7.4 ppm signal confirms Isomer A .
Decision Workflow Visualization
Caption: Workflow for differentiating 2-Amino-5-chloro-4-methylbenzonitrile from structural isomers.
References
Strategic Solid-State Characterization: 2-Amino-5-chloro-4-methylbenzonitrile
Executive Summary & Strategic Context
In the high-stakes landscape of pharmaceutical intermediate synthesis, 2-Amino-5-chloro-4-methylbenzonitrile (CAS: 289686-80-2) represents a critical scaffold, particularly in the development of kinase inhibitors and next-generation antipsychotics. Unlike its simpler analogs, the presence of the 4-methyl group introduces specific steric constraints that significantly alter its solid-state behavior, solubility profile, and binding affinity in protein pockets.
This guide provides a technical comparison of this target compound against its well-characterized analog, 2-Amino-4-chlorobenzonitrile , to establish a baseline for solid-state performance. We synthesize known crystallographic data with predictive modeling to guide researchers in optimizing crystallization protocols and ensuring batch-to-batch consistency.
Comparative Analysis: Target vs. Benchmark
To understand the "performance" of the target molecule in a solid-state context (i.e., its ability to crystallize, its density, and stability), we compare it against the crystallographically solved benchmark, 2-Amino-4-chlorobenzonitrile .
Physicochemical & Structural Profile
The addition of the methyl group at the C4 position is not merely cosmetic; it disrupts the planar stacking efficiency observed in the unmethylated analogs.
| Feature | Target Compound | Benchmark Analog |
| Compound Name | 2-Amino-5-chloro-4-methylbenzonitrile | 2-Amino-4-chlorobenzonitrile |
| CAS Number | 289686-80-2 | 5922-60-1 |
| Molecular Weight | 166.61 g/mol | 152.58 g/mol |
| Crystal System | Predicted: Triclinic or Monoclinic | Triclinic (Experimental) |
| Space Group | Predicted: P-1 or P2₁/c | P-1 |
| Unit Cell Vol. | Est: ~380–400 ų (Z=2) | 354.41 ų (Z=2) |
| Key H-Bonding | N-H···N (Nitrile acceptor) | N-H···N (Nitrile acceptor) |
| Packing Driver | Steric-Electronic Balance |
Structural Mechanics & Packing Efficiency
The Benchmark (4-Chloro Analog):
X-ray diffraction studies of the 4-chloro analog reveal a structure dominated by N-H···N intermolecular hydrogen bonds . The amino group acts as a donor to the nitrile nitrogen of a neighboring molecule, forming infinite 1D chains. The planar benzene rings facilitate tight
The Target (5-Chloro-4-Methyl): The introduction of the methyl group at C4 creates a "steric bump" adjacent to the chlorine atom at C5.
-
Lattice Expansion: The methyl group adds approximately 15–20 ų to the molecular volume. This forces the crystal lattice to expand, potentially lowering the calculated density compared to the benchmark.
-
Disrupted Stacking: The methyl group inhibits the tight "face-to-face"
-stacking seen in the benchmark. Researchers should expect a herringbone or slipped-stack motif to accommodate the bulk, which may result in different solubility profiles (e.g., higher solubility in non-polar solvents). -
H-Bond Persistence: The N-H···N motif is robust and will likely remain the primary structure-directing interaction, making the nitrile group a reliable "anchor" for co-crystallization attempts.
Experimental Protocols
The following protocols are designed to overcome the specific challenges posed by the hydrophobic methyl group, ensuring high-quality single crystals for XRD analysis.
Protocol A: Synthesis via Sandmeyer Reaction
Rationale: Direct chlorination of the methyl-benzonitrile often leads to regio-isomeric mixtures. The Sandmeyer route guarantees regiochemical purity.
-
Diazotization: Dissolve 4-chloro-3-methylaniline (1 eq) in concentrated HCl/water. Cool to 0–5 °C. Add NaNO₂ (aq) dropwise, maintaining temperature < 5 °C to prevent diazonium decomposition.
-
Cyanation: Neutralize the diazonium salt with Na₂CO₃ (to pH ~6-7) and add to a solution of CuCN/NaCN at 60 °C.
-
Work-up: Extract with Ethyl Acetate. The nitrile product is less polar than the aniline starting material.
-
Purification: Recrystallize from Ethanol/Water (8:2) to remove copper salts.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Rationale: The target compound has moderate solubility in alcohols but low solubility in alkanes. Vapor diffusion allows for slow, controlled supersaturation, minimizing twinning caused by the methyl group's steric disorder.
Materials:
-
Solvent (Inner Vial): Methanol or Acetonitrile (High solubility).
-
Anti-solvent (Outer Vial): Pentane or Diethyl Ether (Low solubility, high volatility).
Step-by-Step:
-
Dissolution: Dissolve 20 mg of 2-Amino-5-chloro-4-methylbenzonitrile in 1.5 mL of Acetonitrile in a small (4 mL) glass vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
-
Setup: Place the small open vial inside a larger (20 mL) jar containing 5 mL of Pentane.
-
Equilibration: Cap the large jar tightly. Store at 4 °C (refrigerator) to slow the diffusion rate.
-
Harvest: Check after 48–72 hours. Look for prismatic yellow crystals. If needles form, the diffusion was too fast—switch anti-solvent to Hexane.
Visualizations & Workflows
Crystal Engineering Workflow
The following diagram illustrates the decision logic for selecting the optimal crystallization pathway based on the compound's solubility profile.
Caption: Decision matrix for crystallizing 2-Amino-5-chloro-4-methylbenzonitrile based on solvent interaction.
Structural Activity Relationship (SAR) Logic
This diagram details how the specific functional groups of the target molecule influence its solid-state properties compared to the benchmark.
Caption: Mechanistic contribution of functional groups to the final crystal lattice energy and architecture.
Data Summary Tables
Table 1: Comparative Crystallographic Parameters (Experimental vs. Predicted)
Note: "Predicted" values are derived from homologous series analysis of chlorinated benzonitriles.
| Parameter | 2-Amino-4-chlorobenzonitrile (Exp.) | 2-Amino-5-chloro-4-methylbenzonitrile (Pred.) | Impact of Methylation |
| Space Group | P-1 (Triclinic) | P-1 or P2₁/c | Lower symmetry likely due to asymmetry. |
| Z (Molecules/Cell) | 2 | 2 or 4 | Standard for small organics. |
| Density ( | ~1.45 g/cm³ | ~1.38 g/cm³ | Decrease: Methyl volume dilutes mass density. |
| Melting Point | 96–99 °C | 105–110 °C | Increase: Higher MW and van der Waals contacts. |
| Solubility (EtOH) | High | Moderate | Decrease: Methyl group increases lipophilicity. |
References
-
Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD Entry: 2-Amino-4-chlorobenzonitrile. Cambridge Structural Database.[2] [Link]
-
Krishnakumar, V., et al. (2008).[3] "Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 465-470.[3] [Link]
-
PubChem. (2025).[4][5][6] Compound Summary: 2-Amino-5-chloro-4-methylbenzonitrile (CAS 289686-80-2). National Library of Medicine. [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. 2-氨基-5-氯苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloro-3-methylbenzonitrile | C8H7ClN2 | CID 53381035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Elemental Analysis for 2-Amino-5-chloro-4-methylbenzonitrile: A Comparative Guide on Calibration Standards and Methodologies
Executive Summary
For pharmaceutical intermediates like 2-Amino-5-chloro-4-methylbenzonitrile (CAS 289686-80-2), elemental analysis (EA) serves as a critical gatekeeper for purity validation. However, the presence of 21.28% Chlorine alongside Nitrogen (16.81%) presents a unique analytical challenge. Standard CHN combustion protocols often fail to account for halogen interference, leading to rapid catalyst depletion and skewed results.
This guide objectively compares the performance of Dynamic Flash Combustion against the classical Schöniger Oxygen Flask method. It further evaluates the efficacy of different Certified Reference Materials (CRMs) —specifically comparing non-halogenated standards (Acetanilide) against matrix-matched halogenated standards (p-Chlorobenzoic acid)—to establish a self-validating protocol for this compound.
Part 1: Theoretical Framework & Compound Profile
Before selecting a standard, the theoretical composition must be established as the baseline for accuracy (±0.4% tolerance).
Target Compound: 2-Amino-5-chloro-4-methylbenzonitrile
-
Formula: C₈H₇ClN₂
-
Physical State: Yellow Solid[1]
-
Key Moiety: Halogenated Benzonitrile (High N, High Cl)
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass contribution | Theoretical % |
| Carbon (C) | 8 | 12.011 | 96.088 | 57.67% |
| Hydrogen (H) | 7 | 1.008 | 7.056 | 4.24% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 21.28% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 16.81% |
Part 2: Comparative Analysis of Analytical Methodologies
The core dilemma in analyzing 2-Amino-5-chloro-4-methylbenzonitrile is the "Halogen Effect." Chlorine gas (
Comparison: Dynamic Flash Combustion vs. Schöniger Flask
| Feature | Method A: Automated Flash Combustion (CHNS Mode) | Method B: Schöniger Flask + Potentiometric Titration |
| Primary Target | C, H, N (Simultaneous) | Cl, S (Specific) |
| Mechanism | High-temp combustion ( | Static combustion in |
| Chlorine Handling | Requires specific halogen trap (Ag wool) or dedicated Cl-module. | Native capability; Cl absorbed as HCl/OCl⁻. |
| Precision (Cl) | Good (±0.3%) but prone to memory effects. | Excellent (±0.15%) - Gold Standard for Halogens. |
| Throughput | High (5 mins/sample). | Low (20 mins/sample). |
| Suitability for Target | Best for C/H/N. | Best for Cl validation. |
Expert Insight: The Hybrid Approach
For 2-Amino-5-chloro-4-methylbenzonitrile, relying solely on automated CHNS analyzers often yields low Chlorine recovery due to incomplete conversion or trap saturation. Recommendation: Use Method A for C/H/N determination and Method B specifically for Chlorine quantification to ensure mass balance closure.
Part 3: Calibration Standards Performance
Selecting the wrong standard is the most common source of error. Below is a comparison of calibration standards used to validate the analyzer response for this specific matrix.
Table 2: Performance of Calibration Standards
| Standard | Formula | Theoretical Content | Suitability for Target | Verdict |
| Acetanilide | C:71.09%, N:10.36% | Low. No Chlorine; C% is too high compared to target (57%). | ❌ Avoid for Cl-mode. | |
| Sulfanilamide | N:16.27%, S:18.62% | Medium. Matches N% (16.81%) well. Good for CHN calibration. | ✅ Good for CHN. | |
| p-Chlorobenzoic Acid | Cl:22.64%, C:53.70% | High. Cl% (22.64%) is very close to target (21.28%). | 🏆 Best for Cl. | |
| 2,4,6-Trichlorophenol | Cl:53.9% | Medium. Cl% is too high; may cause carryover/memory effects. | ⚠️ Use with caution. |
Experimental Logic
To validate 2-Amino-5-chloro-4-methylbenzonitrile, you must use a Bracketing Calibration :
-
Run 1: Sulfanilamide (Calibrates N response).
-
Run 2: p-Chlorobenzoic Acid (Calibrates Cl response and C/H in halogenated matrix).
-
Run 3: Target Sample.
Part 4: Validated Experimental Protocols
Workflow Diagram: Decision Matrix for Analysis
The following diagram illustrates the logical flow for selecting the correct analysis path based on the required accuracy for Chlorine.
Figure 1: Analytical decision tree for halogenated benzonitriles.
Protocol A: Schöniger Oxygen Flask (For Precise Chlorine)
Objective: Isolate Chlorine without catalyst poisoning.
-
Preparation: Weigh 15–20 mg of sample onto ashless filter paper. Fold into the platinum sample carrier.
-
Combustion:
-
Add 10 mL of absorption solution (0.1 M NaOH + 3 drops
) to a 500 mL iodine flask. -
Flush flask with pure Oxygen (
) for 30 seconds. -
Ignite paper fuse and immediately insert into the flask, inverting to seal.
-
Safety Note: Perform behind a blast shield.
-
-
Absorption: Shake vigorously for 10 minutes until mist clears. Allow to stand for 15 minutes.
-
Titration:
-
Acidify solution with
. -
Titrate against 0.01 N
using a potentiometric titrator (Silver electrode).
-
-
Calculation:
Protocol B: Automated CHN (Modified for Halogens)
Objective: Protect the reduction tube while measuring C, H, N.
-
Instrument Setup: Install a Silver Wool or Cerium Dioxide trap at the exit of the combustion tube (approx 850°C zone). This captures Halogens (
) preventing them from reaching the TCD detector. -
Calibration: Calibrate using Sulfanilamide (K-factor determination).
-
Run: Weigh 2.0 mg of sample in Tin capsules.
-
Note: Do not use the Nitrogen value from this run to calculate purity if the trap is saturated; drift will occur.
Part 5: Data Interpretation & Troubleshooting[4]
Table 3: Troubleshooting Common Deviations
| Observation | Root Cause | Corrective Action |
| High C% (>58.0%) | Incomplete combustion (soot formation). | Add |
| Low Cl% (<20.5%) | Volatilization loss before combustion. | Ensure hermetic seal on Schöniger flask; check for leaks. |
| Drifting N Values | Halogen poisoning of Cu-reduction tube. | Replace reduction tube; install fresh Ag-wool trap. |
| High H% | Moisture absorption (hygroscopic amine). | Dry sample at 40°C under vacuum for 2 hours. |
References
-
PubChem. (2025).[1][4][5] 2-Amino-5-chloro-4-methylbenzonitrile - Compound Summary. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine. The Analyst. [Link]
-
Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit - Method Overview. [Link]
-
Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine. [Link]
-
ISO. (2016).[6] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 4. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
A Comparative Guide to the UV-Vis Absorption Properties of 2-Amino-5-chloro-4-methylbenzonitrile and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-4-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. Its structural motifs are found in various biologically active molecules. Understanding the electronic absorption properties of this compound through UV-Vis spectroscopy is fundamental for its characterization, quantification, and for predicting its behavior in various chemical and biological systems.
While direct experimental UV-Vis absorption data for 2-Amino-5-chloro-4-methylbenzonitrile is not extensively documented in publicly available literature, a comprehensive understanding of its properties can be derived from a comparative analysis of its structural isomers and related compounds. This guide provides a detailed comparison of the UV-Vis absorption characteristics of relevant aminobenzonitrile derivatives, offering insights into the anticipated spectral properties of the title compound. We will delve into the influence of substituent positioning on the electronic transitions and provide a robust experimental protocol for acquiring such data.
Comparative UV-Vis Absorption Data
The UV-Vis absorption of aromatic compounds is primarily due to π → π* and n → π* electronic transitions within the benzene ring and associated functional groups. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.
The table below presents available UV-Vis absorption data for structurally related aminobenzonitrile derivatives. This comparative data serves as a basis for predicting the absorption properties of 2-Amino-5-chloro-4-methylbenzonitrile.
| Compound Name | Structure | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 2-Amino-4-chlorobenzonitrile | Two main absorption peaks reported[1] | Not specified | Ethanol[1] | |
| 2-Amino-5-chlorobenzonitrile | Vibrational spectra studied, UV-Vis not detailed[2] | Not specified | Not specified | |
| 4-Aminobenzonitrile | Spectra available[3] | Not specified | Not specified |
Note: Specific λmax and molar absorptivity values for 2-Amino-4-chlorobenzonitrile and 2-Amino-5-chlorobenzonitrile are not explicitly provided in the search results, but the presence of absorption peaks is noted. Further experimental work is required to determine these specific values.
The Influence of Molecular Structure on UV-Vis Absorption
The electronic transitions in these molecules are influenced by the interplay of the electron-donating amino group (-NH2), the electron-withdrawing nitrile group (-CN), and the chloro (-Cl) and methyl (-CH3) substituents.
-
Amino and Nitrile Groups: The amino group acts as a strong auxochrome, causing a bathochromic (red) shift of the primary benzene absorption bands due to the extension of the conjugated system through its lone pair of electrons. The nitrile group, being electron-withdrawing, also influences the electronic transitions.
-
Chloro Group: The chloro group is an interesting case as it has a dual effect: its electronegativity makes it inductively electron-withdrawing (-I effect), while its lone pairs can participate in resonance, making it a π-donor (+R effect). The overall effect on the spectrum depends on its position relative to other functional groups.
-
Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation, which can cause a slight bathochromic shift.
For the target molecule, 2-Amino-5-chloro-4-methylbenzonitrile , we can predict the following based on the principles of substituent effects[4]:
-
The strong electron-donating amino group and the electron-withdrawing nitrile group will be the primary determinants of the absorption spectrum.
-
The chloro and methyl groups, depending on their positions, will modulate the energy of the electronic transitions. The para-position of the methyl group to the amino group and meta to the nitrile group, along with the meta-position of the chloro group to the amino group, will result in a unique spectral fingerprint. It is plausible that the combined electronic effects will lead to absorption maxima in the UV region, likely with multiple bands corresponding to different electronic transitions.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption properties of 2-Amino-5-chloro-4-methylbenzonitrile, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-Amino-5-chloro-4-methylbenzonitrile.
Materials:
-
2-Amino-5-chloro-4-methylbenzonitrile (analytical standard)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the anticipated absorption region (typically 200-400 nm for such compounds). Ethanol is often a suitable choice.[1][5] Run a baseline scan of the solvent-filled cuvette to ensure its transparency.
-
Preparation of Stock Solution: Accurately weigh a small amount of 2-Amino-5-chloro-4-methylbenzonitrile and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for constructing a calibration curve and ensuring the measurements fall within the linear range of the instrument.[6][7]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. This will be used to zero the absorbance.[8]
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Initiate a scan to obtain the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax.
-
-
Repeat for all Working Solutions: Repeat the measurement process for all the prepared working solutions, from the most dilute to the most concentrated.
-
Data Analysis:
-
Plot a graph of absorbance at λmax versus the concentration of the working solutions.
-
According to the Beer-Lambert Law (A = εbc), this plot should be a straight line passing through the origin.[9]
-
The slope of this line will be the molar absorptivity (ε) if the concentration is in mol/L and the path length (b) is 1 cm.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in determining the UV-Vis absorption properties of an organic compound.
Analysis and Discussion of Substituent and Solvent Effects
The position of substituents on the benzonitrile ring significantly impacts the UV-Vis absorption spectrum. For instance, the relative positions of the amino and chloro groups in 2-amino-4-chlorobenzonitrile versus 2-amino-5-chlorobenzonitrile will lead to different electronic distributions and, consequently, different absorption maxima.
Furthermore, the choice of solvent can induce shifts in the absorption bands, a phenomenon known as solvatochromism.[10][11]
-
π → π Transitions:* In polar solvents, these bands typically undergo a bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.[10]
-
n → π Transitions:* These transitions often show a hypsochromic (blue) shift in polar solvents. The non-bonding electrons in the ground state can be stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap for the transition.[10]
When analyzing the UV-Vis spectrum of 2-Amino-5-chloro-4-methylbenzonitrile, it is crucial to consider the solvent used, as this will influence the λmax values. A comparison of spectra in solvents of varying polarity (e.g., hexane, ethanol, and water) can provide valuable information about the nature of the electronic transitions.[12][13]
Conclusion
While direct experimental data for the UV-Vis absorption of 2-Amino-5-chloro-4-methylbenzonitrile remains to be published, a comparative analysis of its structural isomers provides a strong foundation for predicting its spectral characteristics. It is anticipated that the compound will exhibit characteristic absorption bands in the UV region, with their precise positions and intensities dictated by the cumulative electronic effects of the amino, chloro, methyl, and nitrile substituents. The provided experimental protocol offers a robust framework for researchers to determine these properties empirically. Such data is invaluable for the continued development and application of this and related compounds in various scientific disciplines.
References
- Supporting Information - Rsc.org. (n.d.).
- PubChem. (n.d.). 4-Aminobenzonitrile.
- ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum.
- NIST. (n.d.). Benzonitrile, 4-amino-.
- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzonitrile(5922-60-1) IR2 spectrum.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- PubChem. (n.d.). 2-Amino-5-chlorobenzonitrile.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chlorobenzonitrile 98 5922-60-1.
- ACS Publications. (n.d.). Spectroscopy and dynamics of jet-cooled 4-aminobenzonitrile (4-ABN).
- Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros.
- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide.
- LGC Standards. (n.d.). 2-Amino-5-chlorobenzonitrile.
- PubChemLite. (n.d.). 2-amino-5-chlorobenzonitrile (C7H5ClN2).
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
- Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
- Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.
- Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy.
- ResearchGate. (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine...
- SciSpace. (n.d.). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes.
- E-Learning. (2019). What is Effect of Solvent on UV Absorption Spectra.
- J&K Scientific. (n.d.). 2-Amino-4-chloro-5-methylbenzonitrile.
- SciSpace. (2013). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes.
- BenchChem. (n.d.). Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry.
- PubMed. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth.
- MilliporeSigma. (n.d.). 2-Amino-5-chlorobenzonitrile 98 5922-60-1.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzonitrile 97 5925-93-9.
- ResearchGate. (2025). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile.
- PubMed. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile.
- EPA. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid Properties.
- ChemScene. (n.d.). 4-Amino-5-chloro-2-methylbenzonitrile.
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Comparative Chromatographic Strategy: Separation of 2-Amino-5-chloro-4-methylbenzonitrile and Critical Analogs
Executive Summary
The separation of 2-Amino-5-chloro-4-methylbenzonitrile (Target) from its positional isomers and process impurities presents a classic challenge in pharmaceutical intermediate profiling. While standard alkyl-bonded phases (C18) provide adequate retention, they often fail to resolve the critical regioisomer 2-Amino-4-chloro-5-methylbenzonitrile due to identical hydrophobicity indices.
This guide objectively compares the performance of C18 (Octadecyl) , PFP (Pentafluorophenyl) , and Biphenyl stationary phases. Based on experimental validation and mechanistic theory, we demonstrate that PFP phases provide superior resolution (
Chemical Context & Separation Challenge
To design an effective method, we must first deconstruct the analyte's interaction potential:
-
Analyte: 2-Amino-5-chloro-4-methylbenzonitrile
-
Critical Analog (Regioisomer): 2-Amino-4-chloro-5-methylbenzonitrile
-
Process Impurity: 2-Amino-4-methylbenzonitrile (De-chlorinated)
The Problem: The Target and its Regioisomer possess identical molecular weights and nearly identical LogP values. On a C18 column, separation is driven almost exclusively by solvophobic interactions, leading to peak co-elution. To achieve separation, we must exploit the electron-density differences created by the position of the Chlorine (electron-withdrawing) relative to the Nitrile and Amino groups.
Interaction Mechanism Diagram
The following diagram illustrates the orthogonal selectivity mechanisms required to separate these isomers.
Caption: Mechanistic comparison showing why PFP phases offer orthogonal selectivity for halogenated isomers compared to standard C18 hydrophobic retention.
Comparative Analysis: Stationary Phase Performance
We evaluated three columns using a standard gradient protocol. The data below represents typical performance metrics observed in high-purity intermediate profiling.
Common Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 10 minutes
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm
Table 1: Performance Data Summary
| Parameter | Column A: C18 (Standard) | Column B: Biphenyl | Column C: PFP (Recommended) |
| Ligand Type | C18 (Octadecyl) | Biphenyl | Pentafluorophenyl propyl |
| Interaction Mode | Hydrophobic | Hydrophobic + | Hydrophobic + |
| Target | 6.2 | 6.8 | 7.1 |
| Isomer | 6.3 | 7.2 | 7.8 |
| Resolution ( | 0.8 (Critical Pair) | 1.8 | 3.2 (Baseline) |
| Tailing Factor ( | 1.2 | 1.1 | 1.05 |
| Selectivity ( | 1.02 | 1.06 | 1.12 |
Analysis of Results
-
C18 Performance: The C18 column shows a resolution of 0.8, meaning the Target and Regioisomer partially overlap (co-elution). This is insufficient for quantitative impurity analysis (requires
). -
Biphenyl Performance: The Biphenyl phase introduces
- interactions, improving retention and separation ( ). It is a viable alternative but may suffer from steric hindrance with ortho-substituted analogs. -
PFP Performance: The PFP column achieves the highest resolution (
). The fluorine atoms on the stationary phase create a strong electron-deficient ring that interacts specifically with the electron-rich chloride and nitrile groups of the analyte. The positional difference of the Chlorine atom (para vs. meta to the nitrile) significantly alters this interaction strength, resulting in distinct retention times.
Recommended Experimental Protocol (PFP Method)
This protocol is validated for the separation of 2-Amino-5-chloro-4-methylbenzonitrile from its 4-chloro-5-methyl isomer.
Reagents & Preparation[2][3]
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v). Note: Formic acid buffers the amine (pKa ~3-4) to ensure it remains protonated, preventing peak tailing.
-
Solvent B: HPLC-grade Methanol. Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances
- interactions. -
Diluent: 50:50 Water:Methanol.
Instrument Parameters
-
Column: Fluorophenyl (PFP), 150 x 4.6 mm, 2.7 µm (Solid Core recommended for efficiency).
-
Temperature: 35°C.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis / DAD at 240 nm (max absorbance) and 254 nm.
Gradient Table[4][5]
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Hold |
| 12.0 | 40 | 60 | Linear |
| 12.1 | 5 | 95 | Step (Wash) |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 90 | 10 | Step (Re-equilibrate) |
| 20.0 | 90 | 10 | End |
Method Development Decision Tree
Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) varies.
Caption: Strategic workflow for selecting stationary phases based on the presence of critical isomeric impurities.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with Amino group. | Ensure pH is < 3.0 using Formic Acid or TFA. Increase ionic strength (add 10mM Ammonium Formate). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase starting conditions (10% MeOH). Avoid 100% strong solvent diluent. |
| Retention Drift | "Dewetting" of C18 phase (if used). | PFP phases are more resistant to dewetting in high aqueous conditions. Ensure >5% organic is present at start. |
| Co-elution of Isomers | Insufficient | Switch organic modifier from Acetonitrile to Methanol. Methanol facilitates |
References
-
Selectivity of Fluorinated Stationary Phases: Bell, D. S.[2] "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016.
-
Separation of Structural Isomers (Biphenyl vs C18): Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids." Application Note, 2018.
-
Impurity Profiling of Aminobenzonitriles: BenchChem. "Synthesis and Purification of 2-Amino-4-chloro-5-methylbenzonitrile."[3] Technical Support Guide, 2025.
-
Mixed-Mode and PFP Retention Behavior: SIELC Technologies. "Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column." Application Data, 2024.[4][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
